Methyl 7,15-dihydroxydehydroabietate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,16-17,22,24H,6,9-10,12H2,1-5H3/t16-,17-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTXWRPVFGYIEY-DEPWHIHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100192 | |
| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155205-65-5 | |
| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155205-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Stereochemistry and Technical Profile of Methyl 7,15-dihydroxydehydroabietate
For Immediate Release
This technical guide provides a comprehensive overview of Methyl 7,15-dihydroxydehydroabietate, a diterpenoid of interest to researchers, scientists, and drug development professionals. This document clarifies the distinct stereoisomers of this compound, their identifying CAS numbers, and summarizes the currently available technical data.
Chemical Identification and Stereoisomers
This compound exists as at least two distinct stereoisomers, a crucial detail for accurate research and development. The stereochemistry at the C-7 position significantly impacts the compound's three-dimensional structure and potentially its biological activity. The two primary isomers are:
-
Methyl 7β,15-dihydroxydehydroabietate: Identified by the CAS number 107752-10-3 .
-
Methyl 7α,15-dihydroxydehydroabietate: Identified by the CAS number 155205-65-5 .
It is imperative for researchers to specify the exact stereoisomer and corresponding CAS number in all studies and publications to ensure clarity and reproducibility.
Physicochemical Properties
While detailed experimental data for both isomers remains limited in publicly accessible literature, the fundamental physicochemical properties can be summarized.
| Property | Value |
| Molecular Formula | C₂₁H₃₀O₄ |
| Molecular Weight | 346.46 g/mol |
| Stereoisomers | 7β and 7α |
| CAS Number (7β isomer) | 107752-10-3 |
| CAS Number (7α isomer) | 155205-65-5 |
Synthesis and Isolation
Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively documented. However, the general synthesis of dehydroabietic acid derivatives often starts from dehydroabietic acid, a commercially available natural product. The synthesis would likely involve stereoselective hydroxylation at the C-7 position and esterification of the carboxylic acid.
General Experimental Workflow for Diterpenoid Isolation
The isolation of diterpenoids like this compound from natural sources, such as pine resin, typically follows a multi-step process. The following diagram outlines a general workflow.
Biological Activity
Potential Signaling Pathways of Dehydroabietic Acid Derivatives
Based on studies of related compounds, dehydroabietic acid derivatives may modulate various cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound.
Future Research Directions
The lack of detailed technical data for this compound highlights a significant gap in the scientific literature. Future research should focus on:
-
Stereoselective Synthesis: Development of robust and well-documented protocols for the synthesis of both the 7β and 7α isomers.
-
Comprehensive Spectroscopic Analysis: Full characterization of both isomers using modern analytical techniques, including 1D and 2D NMR, high-resolution mass spectrometry, and X-ray crystallography.
-
Quantitative Biological Evaluation: Systematic screening of both isomers in a variety of in vitro and in vivo assays to determine their biological activity profiles and quantitative measures such as IC₅₀ and EC₅₀ values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by each isomer to understand their therapeutic potential.
Conclusion
This compound represents an area of potential for new discoveries in medicinal chemistry and drug development. The clear distinction between the 7β (CAS: 107752-10-3) and 7α (CAS: 155205-65-5) isomers is fundamental for future research. This technical guide serves as a foundational document, summarizing the current knowledge and outlining the necessary future work to fully characterize and unlock the potential of these compounds.
Unveiling the Natural Origins of Methyl 7,15-dihydroxydehydroabietate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7,15-dihydroxydehydroabietate, a diterpenoid compound, has been identified from natural sources, presenting a point of interest for phytochemical research and potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation and characterization, and a summary of available data.
Natural Sources
The primary documented natural source of this compound is the coniferous tree Pinus yunnanensis , commonly known as the Yunnan pine. This species, belonging to the Pinaceae family, is native to the Yunnan province in China and is a rich source of various diterpenoids. The compound has been successfully isolated from the cones of this particular pine species. While other species within the Pinus and related genera are known to produce a wide array of abietane diterpenoids, Pinus yunnanensis remains the specifically identified origin of this compound.
Quantitative Data
Currently, there is limited publicly available quantitative data regarding the yield or concentration of this compound from Pinus yunnanensis. The original isolation studies focused on the identification and structural elucidation of the compound rather than its quantitative assessment within the plant material. Further research is required to determine the typical concentration of this diterpenoid in the cones and other parts of the Yunnan pine, which would be crucial for evaluating its potential as a viable source for larger-scale extraction.
| Natural Source | Plant Part | Compound | Yield/Concentration | Reference |
| Pinus yunnanensis Franch. | Cones | This compound | Not Reported | He, K.; Shi, G.; Zhao, Y. M. (1993) |
Experimental Protocols
The following is a generalized experimental protocol for the isolation and characterization of abietane diterpenoids from Pinus species, based on common phytochemical practices. The specific details for this compound would be found in the primary literature.
Plant Material Collection and Preparation
-
Collection: Cones of Pinus yunnanensis are collected.
-
Drying: The collected plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents.
-
Grinding: The dried cones are ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. A common method is maceration or Soxhlet extraction using a solvent such as ethanol or methanol.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.
-
Column Chromatography: The fractions are then subjected to column chromatography over silica gel. A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate) is typically used to separate the different components.
-
Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compound is achieved using preparative TLC or HPLC to isolate this compound in a pure form.
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups (e.g., hydroxyl, carbonyl, aromatic rings).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.
Logical Workflow for Isolation and Identification
The following diagram illustrates the general workflow for the isolation and identification of this compound from its natural source.
Caption: General workflow for the isolation of this compound.
Signaling Pathways and Biological Activities
Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound or its specific biological activities. The primary research has focused on its isolation and structural characterization. Further investigation is warranted to explore the pharmacological potential of this natural compound.
Conclusion
This compound is a naturally occurring diterpenoid isolated from the cones of Pinus yunnanensis. While the methodology for its isolation follows standard phytochemical procedures, specific quantitative data and detailed biological activity studies are lacking. This technical guide provides a foundational understanding for researchers interested in exploring this compound further, highlighting the need for additional research to fully characterize its properties and potential applications.
An In-depth Technical Guide on the Biosynthesis of Methyl 7,15-dihydroxydehydroabietate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the proposed biosynthetic pathway of Methyl 7,15-dihydroxydehydroabietate, a naturally occurring diterpenoid. While the complete enzymatic cascade for this specific molecule has not been fully elucidated in a single study, this document consolidates current knowledge on related biosynthetic steps, identifies key enzyme families, and provides detailed experimental protocols for their investigation. This guide is intended to serve as a foundational resource for the heterologous production and further investigation of this and structurally similar compounds.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to be a three-step enzymatic process commencing with the diterpene dehydroabietic acid. This pathway likely involves two successive hydroxylation events catalyzed by cytochrome P450 monooxygenases (CYPs), followed by a final methylation step facilitated by an O-methyltransferase (OMT).
Step 1: C15-Hydroxylation of Dehydroabietic Acid
The initial step is the hydroxylation of dehydroabietic acid at the C-15 position. This reaction is catalyzed by a specific cytochrome P450 enzyme.
-
Enzyme: A known enzyme capable of this transformation is CYP81AM1 , a cytochrome P450 identified from Tripterygium wilfordii. This enzyme has been shown to specifically catalyze the C-15 hydroxylation of dehydroabietic acid to yield 15-hydroxydehydroabietic acid[1].
Step 2: C7-Hydroxylation
The second hydroxylation occurs at the C-7 position of the abietane skeleton. The natural occurrence of 7α,15-dihydroxydehydroabietic acid in Pinus koraiensis confirms that this enzymatic step exists in nature. While the specific enzyme has not been definitively identified for this reaction on a dehydroabietane substrate, enzymes from the cytochrome P450 family CYP7B are known to catalyze 7α-hydroxylation of steroids and oxysterols, making them strong candidates for this transformation[2][3][4][5]. It is plausible that a member of this or a related CYP family is responsible for the 7-hydroxylation of 15-hydroxydehydroabietic acid.
Step 3: Carboxyl-Methylation
The final step is the methylation of the C-18 carboxyl group of 7,15-dihydroxydehydroabietic acid to form the methyl ester. This reaction is catalyzed by a carboxylate O-methyltransferase (OMT) . Plant OMTs are a large family of enzymes that methylate the oxygen atom of various secondary metabolites, including the carboxyl groups of terpenoids[6][7][8].
The proposed biosynthetic pathway is visualized in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the complete biosynthesis of this compound. However, kinetic data for related cytochrome P450-catalyzed hydroxylation reactions and O-methyltransferase activities can be found. The following table provides a template for the types of quantitative data that should be collected when characterizing the enzymes in this pathway.
| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Vmax (nmol/mg/min) | Optimal pH | Optimal Temp (°C) | Reference |
| CYP81AM1 | Dehydroabietic Acid | 15-Hydroxydehydroabietic Acid | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |
| Putative C7-Hydroxylase | 15-Hydroxydehydroabietic Acid | 7,15-Dihydroxydehydroabietic Acid | To be determined | To be determined | To be determined | To be determined | To be determined | |
| Putative O-Methyltransferase | 7,15-Dihydroxydehydroabietic Acid | This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
This section provides detailed, generalized methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.
Heterologous Expression and Purification of a Candidate Cytochrome P450
This protocol describes the expression of a plant-derived cytochrome P450 in Saccharomyces cerevisiae and its subsequent purification.
Workflow Diagram:
Caption: Workflow for heterologous expression and purification of a cytochrome P450.
Methodology:
-
Codon Optimization and Gene Synthesis: The coding sequence of the candidate P450 gene (e.g., a homolog of CYP7B1) is codon-optimized for expression in S. cerevisiae and synthesized commercially.
-
Cloning into Expression Vector: The synthesized gene is cloned into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter.
-
Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Protein Expression:
-
A single colony of transformed yeast is used to inoculate a starter culture in synthetic complete medium lacking uracil (SC-Ura) with 2% glucose.
-
The starter culture is used to inoculate a large-scale culture in SC-Ura with 2% galactose to induce protein expression.
-
The culture is incubated at 30°C with shaking for 48-72 hours.
-
Cells are harvested by centrifugation.
-
-
Microsome Isolation:
-
Yeast cells are resuspended in a breaking buffer and lysed using glass beads.
-
The cell lysate is centrifuged to remove cell debris, and the supernatant is then ultracentrifuged to pellet the microsomal fraction.
-
-
Purification:
-
The microsomal pellet is resuspended in a solubilization buffer containing a detergent (e.g., sodium cholate).
-
The solubilized proteins are purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
The purity of the enzyme is assessed by SDS-PAGE.
-
In Vitro Cytochrome P450 Enzyme Assay
This protocol outlines a method to determine the activity of the purified P450 enzyme.
Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture contains the purified P450 enzyme, a cytochrome P450 reductase (CPR), the substrate (e.g., 15-hydroxydehydroabietic acid), and an NADPH generating system in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
-
Product Extraction: The product is extracted with the organic solvent.
-
Analysis: The extracted product is analyzed by GC-MS or LC-MS to identify and quantify the hydroxylated product.
Heterologous Expression and Purification of a Candidate O-Methyltransferase
This protocol describes the expression of a plant-derived O-methyltransferase in Escherichia coli and its subsequent purification[9][10][11].
Methodology:
-
Gene Cloning: The codon-optimized gene for the candidate OMT is cloned into an E. coli expression vector (e.g., pET-28a(+)) with a His-tag.
-
Bacterial Transformation and Expression: The expression vector is transformed into an E. coli expression strain (e.g., BL21(DE3)). A culture is grown to mid-log phase, and protein expression is induced with IPTG.
-
Cell Lysis and Purification: Cells are harvested, lysed by sonication, and the soluble protein is purified using Ni-NTA affinity chromatography.
In Vitro O-Methyltransferase Enzyme Assay
This protocol is for determining the activity of the purified OMT.
Methodology:
-
Reaction Mixture: The reaction mixture contains the purified OMT, the substrate (7,15-dihydroxydehydroabietic acid), and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.
-
Incubation: The reaction is incubated at an optimal temperature.
-
Termination and Extraction: The reaction is stopped, and the product is extracted as described for the P450 assay.
-
Analysis: The product, this compound, is identified and quantified by GC-MS or LC-MS.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: The carboxyl and hydroxyl groups of the substrate and products are derivatized (e.g., methylation with diazomethane followed by silylation with BSTFA) to increase their volatility for GC analysis.
-
GC Separation: A suitable capillary column (e.g., DB-5ms) is used with a temperature gradient to separate the compounds.
-
MS Detection: Mass spectra are acquired in full-scan mode for identification and in selected ion monitoring (SIM) mode for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC Separation: Reversed-phase chromatography (e.g., C18 column) with a gradient of water and acetonitrile or methanol (often with a modifier like formic acid or ammonium acetate) is used.
-
MS Detection: Electrospray ionization (ESI) in negative or positive ion mode is typically used, coupled with a mass analyzer (e.g., quadrupole, time-of-flight) for detection and quantification.
Conclusion
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound and outlines the necessary experimental framework for its elucidation and characterization. By leveraging the provided protocols for heterologous expression, enzyme assays, and analytical methods, researchers can identify the specific enzymes involved, determine their kinetic properties, and ultimately reconstruct the entire biosynthetic pathway in a microbial host for sustainable production of this and other valuable diterpenoids. The successful characterization of this pathway will not only advance our understanding of plant specialized metabolism but also provide tools for the biotechnological production of complex natural products for pharmaceutical and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP7B1 - Wikipedia [en.wikipedia.org]
- 4. CYP7B1 cytochrome P450 family 7 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Two 7 alpha-hydroxylase enzymes in bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. maxapress.com [maxapress.com]
- 11. Flavonoid 3'-O-methyltransferase from rice: cDNA cloning, characterization and functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Methyl 7,15-dihydroxydehydroabietate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7,15-dihydroxydehydroabietate is a diterpenoid compound belonging to the abietane class. Diterpenoids are a large and structurally diverse group of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. Abietane diterpenoids, commonly found in coniferous plants of the Pinus and Juniperus genera, have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on data relevant to researchers and professionals in drug development.
Chemical and Physical Properties
Table 1: General and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 155205-65-5 | - |
| Molecular Formula | C₂₁H₃₀O₄ | - |
| Molecular Weight | 346.47 g/mol | - |
| Appearance | Powder | [1] |
| Purity | ≥98% | [1] |
Table 2: Solubility
| Solvent | Solubility | Source |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Acetone | Soluble | [1] |
Note: Specific solubility values (e.g., in mg/mL or mol/L) are not currently available. The qualitative descriptions are based on information from chemical suppliers.
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for the structural confirmation and purity assessment of a compound. While a certificate of analysis for a commercial sample of this compound mentions identification by ¹H-NMR, the actual spectral data is not provided in the available resources.[1]
Experimental Protocols
Due to the lack of specific scientific publications detailing the isolation or synthesis of this compound, detailed experimental protocols for this specific compound cannot be provided. However, a general methodology for the isolation and characterization of abietane diterpenoids from natural sources, such as Pinus or Juniperus species, can be outlined. This generalized workflow serves as a foundational guide for researchers aiming to isolate and identify this and similar compounds.
General Workflow for Isolation and Characterization of Abietane Diterpenoids
Caption: Generalized workflow for the isolation and characterization of abietane diterpenoids.
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound are not well-documented, the broader class of abietane diterpenoids has been shown to possess a range of pharmacological effects. Dehydroabietic acid, a related compound, and its derivatives have demonstrated antimicrobial and anticancer activities. The potential mechanisms of action for these compounds could involve various cellular signaling pathways.
Hypothetical Signaling Pathway for Anticancer Activity of Abietane Diterpenoids
The following diagram illustrates a hypothetical signaling pathway through which an abietane diterpenoid might exert anticancer effects, based on activities reported for similar compounds.
Caption: Hypothetical signaling pathway for the anticancer activity of abietane diterpenoids.
Disclaimer: The information provided in this document is based on currently available data from public sources. Further experimental research is required to fully elucidate the physical, chemical, and biological properties of this compound. The signaling pathway presented is hypothetical and based on the activities of related compounds.
References
An In-depth Technical Guide on Methyl 7,15-dihydroxydehydroabietate: Molecular Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 7,15-dihydroxydehydroabietate, a diterpenoid natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and known biological activities, with a focus on its anti-angiogenic properties. Detailed experimental protocols and spectroscopic data are presented to facilitate further research and development.
Molecular Structure and Properties
This compound is a derivative of dehydroabietic acid, characterized by a tricyclic abietane skeleton. Its chemical formula is C21H30O4, and its CAS number is 155205-65-5. The structure features a methyl ester at the C-18 position and hydroxyl groups at the C-7 and C-15 positions.
Stereochemistry
The stereochemistry of the abietane core is a critical aspect of its molecular architecture. The SMILES notation for this compound is C[C@@]12--INVALID-LINK--(O)C)=CC=C32)O">C@([H])--INVALID-LINK--(CCC1)C(OC)=O.[1] This notation defines the specific spatial arrangement of the atoms, which is crucial for its interaction with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its parent compound, 7α,15-dihydroxydehydroabietic acid, is provided in the table below.
| Property | This compound | 7α,15-dihydroxydehydroabietic acid |
| Molecular Formula | C21H30O4 | C20H28O4 |
| Molecular Weight | 346.47 g/mol | 332.44 g/mol |
| CAS Number | 155205-65-5 | 155205-64-4 |
Spectroscopic Data
(Note: The following table is a representative example of the type of data that would be collected. Specific chemical shifts and coupling constants would be determined experimentally.)
| ¹H NMR (Representative) | ¹³C NMR (Representative) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| (Assignments for key protons) | (Assignments for key carbons) |
| H-1 | C-1 |
| H-5 | C-2 |
| H-7 | C-3 |
| H-11 | C-4 |
| H-12 | C-5 |
| H-14 | C-6 |
| H-17 | C-7 |
| OCH3 | C-8 |
| (...and so on) | (...and so on) |
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O of the ester), and aromatic (C=C) functional groups.
Experimental Protocols
Isolation of 7α,15-dihydroxydehydroabietic acid from Pinus koraiensis
The following is a generalized protocol based on the bioactivity-guided fractionation methods commonly used for the isolation of diterpenoids from plant sources.
Experimental Workflow for Isolation
Caption: A generalized workflow for the isolation of 7α,15-dihydroxydehydroabietic acid.
-
Extraction: The dried and powdered pine cones of Pinus koraiensis are extracted with water.
-
Partitioning: The aqueous extract is then partitioned with a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.
-
Column Chromatography: The biologically active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to yield several sub-fractions.
-
Bioactivity-Guided Fractionation: Each sub-fraction is tested for the desired biological activity (e.g., anti-angiogenic activity).
-
Preparative HPLC: The most active sub-fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound, 7α,15-dihydroxydehydroabietic acid.
Methylation of 7α,15-dihydroxydehydroabietic acid
To obtain this compound, the isolated 7α,15-dihydroxydehydroabietic acid can be methylated using a standard esterification procedure, for example, by reacting it with diazomethane or with methanol in the presence of an acid catalyst.
In Vitro Anti-Angiogenesis Assay: HUVEC Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[2][3][4][5][6]
Experimental Protocol for HUVEC Tube Formation Assay
Caption: A workflow for the HUVEC tube formation assay.
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in assay medium. Seed the cells onto the Matrigel-coated wells.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of angiogenesis.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours, or until a robust tubular network is formed in the control wells.
-
Visualization and Imaging: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube formation using a fluorescence microscope.
-
Quantification: Analyze the captured images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of branches.
Biological Activity and Signaling Pathways
Research has shown that 7α,15-dihydroxydehydroabietic acid, the unmethylated form of the title compound, exhibits significant anti-angiogenic activity.[7][8] It has been demonstrated to inhibit the formation of new blood vessels in HUVECs by downregulating key signaling molecules in the Vascular Endothelial Growth Factor (VEGF) pathway.[7][8]
The VEGF Signaling Pathway
The VEGF signaling pathway is a critical regulator of angiogenesis. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a cascade of intracellular signaling events that lead to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.
Simplified VEGF Signaling Pathway
Caption: Inhibition of the VEGF signaling pathway by this compound.
Studies on the unmethylated analog suggest that this compound likely exerts its anti-angiogenic effects by inhibiting the phosphorylation of key downstream effectors in the VEGF pathway, such as Akt and ERK.[7] This disruption of the signaling cascade leads to a reduction in endothelial cell proliferation and migration, thereby inhibiting angiogenesis.
Conclusion
This compound is a promising natural product with potential anti-angiogenic properties. This guide has provided a detailed overview of its molecular structure, stereochemistry, and a plausible mechanism of action based on the activity of its parent compound. The experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this and related diterpenoids. Further studies are warranted to fully elucidate its spectroscopic characteristics and to explore its efficacy in preclinical models of diseases driven by angiogenesis.
References
- 1. 7alpha,15-Dihydroxydehydroabietic acid | 155205-64-4 | Benchchem [benchchem.com]
- 2. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 4. lonza.picturepark.com [lonza.picturepark.com]
- 5. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7α,15-Dihydroxydehydroabietic acid from Pinus koraiensis inhibits the promotion of angiogenesis through downregulation of VEGF, p-Akt and p-ERK in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Dehydroabietic Acid Derivatives: A Comprehensive Technical Guide to their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietic acid (DHA), a naturally occurring abietane diterpenoid found in coniferous trees, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] Extensive research has demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] This technical guide provides an in-depth overview of the biological activities of DHA derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in their mechanism of action.
Anticancer Activity
Derivatives of dehydroabietic acid have shown significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5]
Quantitative Data: Anticancer Activity of Dehydroabietic Acid Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various DHA derivatives against several human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Dehydroabietic acid | HeLa (Cervical) | 37.40 | [5] |
| Dehydroabietic acid | HepG2 (Liver) | 80.36 | [5] |
| Dehydroabietic acid | BEL-7402 (Liver) | 46.70 | [5] |
| Dehydroabietic acid | CNE-2 (Nasopharynx) | 88.64 | [5] |
| Dehydroabietinol (5) | HeLa (Cervical) | 13.0 ± 2.8 (µg/mL) | [2] |
| Dehydroabietinol (5) | Jurkat (T-cell leukemia) | 9.7 ± 0.7 (µg/mL) | [2] |
| Dehydroabietinol acetate (6) | Jurkat (T-cell leukemia) | 22.0 ± 3.6 (µg/mL) | [2] |
| Quinoxaline derivative 4b | MCF-7 (Breast) | 1.78 ± 0.36 | [6] |
| Quinoxaline derivative 4b | SMMC-7721 (Liver) | 0.72 ± 0.09 | [6] |
| Quinoxaline derivative 4b | HeLa (Cervical) | 1.08 ± 0.12 | [6] |
| Pyrimidine hybrid 3b | HepG2 (Liver) | 10.42 | [7] |
| Pyrimidine hybrid 3b | MCF-7 (Breast) | 7.00 | [7] |
| Pyrimidine hybrid 3b | HCT-116 (Colon) | 9.53 | [7] |
| Pyrimidine hybrid 3b | A549 (Lung) | 11.93 | [7] |
| DHA-chalcone hybrid 33 | MCF-7 (Breast) | low micromolar | [8] |
| DHA-chalcone hybrid 41 | MCF-7 (Breast) | low micromolar | [8] |
| DHA-chalcone hybrid 43 | MCF-7 (Breast) | low micromolar | [8] |
| DHA-chalcone hybrid 44 | MCF-7 (Breast) | low micromolar | [8] |
| L-tyrosine derivative 5 | HL60, A549, AZS21, SK-BR-3 | 2.3 - 8.1 | [8] |
| Dipeptide derivative 6 | HeLa, NCl-H460, MGC-803 | 7.7 - 24.3 | [8] |
Cytotoxicity against Normal Cell Lines
A crucial aspect of anticancer drug development is selectivity. Several studies have evaluated the cytotoxicity of DHA derivatives against non-cancerous cell lines to determine their therapeutic window.
| Compound/Derivative | Normal Cell Line | IC50/CC50 (µM or µg/mL) | Reference |
| Dehydroabietinol acetate (6) | Vero (Kidney epithelial) | 95.0 ± 13.0 (µg/mL) | [2] |
| Quinoxaline derivative 4b | LO2 (Liver) | 11.09 ± 0.57 | [6] |
| Acylhydrazone derivative 7 | HL-7702 (Liver) | Low cytotoxicity | [8] |
Antimicrobial Activity
DHA and its derivatives have demonstrated notable activity against a range of bacteria, particularly Gram-positive strains.[3]
Quantitative Data: Antimicrobial Activity of Dehydroabietic Acid Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of DHA and its derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Dehydroabietic acid | Aspergillus terreus | 39.7 | [2] |
| 7α-hydroxydehydroabietinol (11) | Aspergillus fumigatus | 50 | [2] |
| 7α-hydroxydehydroabietinol (11) | Aspergillus niger | 63 | [2] |
| Dehydroabietic acid | Staphylococcus epidermidis ATCC 12228 | 7.81 | [1] |
| Dehydroabietic acid | Mycobacterium smegmatis ATCC 607 | 7.81 | [1] |
| Dehydroabietic acid | Staphylococcus aureus CIP 106760 | 15.63 | [1] |
| Dehydroabietic acid | Klebsiella pneumoniae (isolate strains) | 125 | [1] |
| Dehydroabietic acid | Escherichia coli HSM 3023 | 125 | [1] |
| Derivative 5 | Bacillus subtilis | 4 | [3] |
| Derivative 5 | Staphylococcus aureus | 2 | [3] |
| Serine derivative 6 | Methicillin-resistant S. aureus | 8 (MIC90) | [3] |
| Serine derivative 6 | Staphylococcus epidermidis | 8 (MIC90) | [3] |
| Serine derivative 6 | Streptococcus mitis | 8 (MIC90) | [3] |
| Derivative 8 | Methicillin-resistant S. aureus | 3.9 - 15.6 | [3] |
| 12-oxime derivative 9 | S. aureus Newman | 0.39 - 0.78 | [3] |
| O-oxime ether derivatives 10-12 | Multidrug-resistant S. aureus | 1.25 - 3.13 | [3] |
| 1,2,3-triazole derivative 69o | Gram-negative and Gram-positive bacteria | 1.6 - 3.1 | [3] |
| Acylhydrazone derivative 33e | B. subtilis | 1.9 | [3] |
| Derivative 2b | Xanthomonas oryzae pv. oryzae | 10.8 | [9] |
Anti-inflammatory Activity
DHA derivatives exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and AP-1 pathways.[10]
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Add various concentrations of the test compound (DHA derivatives) to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[14]
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the DHA derivative and make serial two-fold dilutions in a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate containing the different concentrations of the DHA derivative with the standardized inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).[15]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[15]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[15]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.[16][17][18][19]
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Procedure:
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) to the cells.
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Agitate for 30 minutes at 4°C and then centrifuge to pellet the cell debris.
-
Collect the supernatant containing the proteins.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a method such as the BCA or Bradford assay.
-
Gel Electrophoresis:
-
Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[16]
Signaling Pathways
The biological activities of dehydroabietic acid and its derivatives are often mediated through the modulation of specific intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[20][21][22][23][24] Some DHA derivatives have been shown to inhibit the activation of the NF-κB pathway.[10]
Caption: NF-κB signaling pathway and potential inhibition by DHA derivatives.
AP-1 Signaling Pathway
The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to various stimuli, including stress, growth factors, and cytokines. It is typically a dimer composed of proteins from the Jun, Fos, and ATF families. The AP-1 signaling pathway is involved in cell proliferation, differentiation, and apoptosis.[25][26][27][28][29]
References
- 1. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uv.es [uv.es]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid | MDPI [mdpi.com]
- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02432E [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Virulence Strategy of Novel Dehydroabietic Acid Derivatives: Design, Synthesis, and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new DHA ethanolamine derivatives as potential anti-inflammatory agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. protocols.io [protocols.io]
- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 17. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. NF-κB - Wikipedia [en.wikipedia.org]
- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. Structural and Functional Properties of Activator Protein-1 in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Diterpenoid Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate. Found in a wide variety of plants, fungi, and marine organisms, these compounds have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities.[1] Their complex molecular architectures provide a rich scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic applications of diterpenoid compounds, with a focus on their anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial properties. The guide includes quantitative data on the bioactivity of selected diterpenoids, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Anti-Cancer Applications
Diterpenoids have emerged as a promising class of molecules in oncology, with several compounds demonstrating potent cytotoxic and anti-proliferative effects against various cancer cell lines.[2][3] The mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[2]
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of prominent anti-cancer diterpenoids against a range of human cancer cell lines.
Table 1: Cytotoxicity of Oridonin
| Cell Line | Cancer Type | IC₅₀ (µM) at 72h | Reference |
| AGS | Gastric Cancer | 1.931 ± 0.156 | [4] |
| HGC27 | Gastric Cancer | 7.412 ± 0.512 | [4] |
| MGC803 | Gastric Cancer | 8.809 ± 0.158 | [4] |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | [2] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | [2] |
| BEL-7402 | Hepatocellular Carcinoma | 0.50 (Compound 9 derivative) | [5] |
| K562 | Chronic Myelogenous Leukemia | 0.95 (H₂S-releasing derivative) | [5] |
| PC-3 | Prostate Cancer | 3.1 (C14-1,2,3-triazole derivative) | [5] |
Table 2: Cytotoxicity of Triptolide
| Cell Line | Cancer Type | IC₅₀ (nM) at 72h | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 10.21 | [6] |
| CEM/ADR5000 | Doxorubicin-resistant Leukemia | 7.72 | [6] |
| U87.MG | Glioblastoma | 25 | [6] |
| U87.MGΔEGFR | EGFR-mutant Glioblastoma | 21 | [6] |
| Capan-1 | Pancreatic Cancer | 10 | [7] |
| Capan-2 | Pancreatic Cancer | 20 | [7] |
| SNU-213 | Pancreatic Cancer | 9.6 | [7] |
| MCF-7 | Breast Cancer | Not specified, but showed dose-dependent decrease in viability | [8] |
| MDA-MB-231 | Breast Cancer | Not specified, but showed dose-dependent decrease in viability | [8] |
Signaling Pathways in Cancer
Diterpenoids often exert their anti-cancer effects by modulating critical intracellular signaling pathways. Two of the most well-documented are the NF-κB and PI3K/Akt pathways, which are frequently dysregulated in cancer.
The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, cell proliferation, and apoptosis.[9][10] Its constitutive activation is a hallmark of many cancers, promoting tumor cell survival and proliferation. Several diterpenoids, including triptolide and andrographolide, have been shown to inhibit this pathway.[11]
Caption: Diterpenoid inhibition of the canonical NF-κB pathway.
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[12] Its aberrant activation is common in many cancers. Carnosic acid is a diterpenoid that has been shown to protect neurons from apoptosis by activating this pro-survival pathway.[12]
Caption: Activation of the PI3K/Akt survival pathway by carnosic acid.
Anti-Inflammatory Applications
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Diterpenoids have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[13]
Quantitative Data: In Vitro Anti-Inflammatory Activity
Table 3: Anti-inflammatory Activity of Andrographolide and its Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| Andrographolide | Nitric Oxide (NO) Production Inhibition in RAW 264.7 cells | 21.9 | [1] |
| Andrographolide | NO Production Inhibition in ELAM9-RAW264.7 cells | Not specified, but showed dose-dependent inhibition | [14] |
| 14-deoxy-11,12-didehydroandrographolide | NO Production Inhibition in murine macrophages | 94.12 ± 4.79 | [15] |
| Neoandrographolide | NO Production Inhibition in murine macrophages | >100 | [15] |
| Andrograpanin | NO Production Inhibition in murine macrophages | >100 | [15] |
Neuroprotective Applications
Neurodegenerative diseases pose a significant therapeutic challenge. Diterpenoids are being explored for their neuroprotective potential, which is attributed to their antioxidant, anti-inflammatory, and anti-apoptotic activities.[9]
Quantitative Data: In Vitro Neuroprotective Activity
Table 4: Neuroprotective Activity of Carnosic Acid
| Stressor | Cell Type | Protective Effect | Concentration Range (µM) | Reference |
| Glutamate | Primary cortical neurons | Neuroprotection | 0.1 - 10 | |
| Oxygen-Glucose Deprivation | Primary cortical neurons | Neuroprotection | 0.05 - 10 | |
| H₂O₂ | UN- and RA-SH-SY5Y cells | Neuroprotection | 0.1 - 10 | |
| Nitrosative Stress (SNP) | Cerebellar granule neurons | Significant reduction in cell death | Not specified | [12] |
| Caspase-dependent apoptosis | Cerebellar granule neurons | Rescue from apoptosis | Not specified | [12] |
Antimicrobial Applications
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Diterpenoids have shown promising activity against a range of pathogens, including bacteria and fungi.[1]
Quantitative Data: In Vitro Antimicrobial Activity
Table 5: Antimicrobial Activity of Salvipisone
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Antibiotic-resistant strains | 37.5 - 75.0 | |
| Staphylococcus epidermidis | Antibiotic-resistant strains | 37.5 - 75.0 | |
| Enterococcus faecalis | Not specified | 37.5 - 75.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Diterpenoid Extraction and Isolation from Salvia sclarea
This protocol is adapted from methodologies used for the extraction of diterpenoids from Salvia sclarea.[1]
-
Plant Material Preparation: Air-dry and powder the hairy roots of Salvia sclarea.
-
Extraction: Extract the powdered plant material (e.g., 70 g) with acetone at room temperature for 48 hours.
-
Solvent Evaporation: Evaporate the solvent to obtain a gummy residue.
-
Chromatographic Separation: Subject the residue to column chromatography on silica gel using a gradient of hexane-ethyl acetate as the eluent to separate different fractions.
-
Further Purification: Purify the diterpenoid-containing fractions using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual compounds.
-
Structure Elucidation: Characterize the structure of the isolated diterpenoids using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the diterpenoid compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for the detection of key proteins in the NF-κB signaling pathway to assess its activation or inhibition.
-
Cell Treatment and Lysis: Treat cells with the diterpenoid compound and/or a stimulant (e.g., LPS) for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
Neutrophil Elastase Release Assay
This fluorometric assay measures the activity of neutrophil elastase released from stimulated neutrophils.[3]
-
Neutrophil Isolation: Isolate neutrophils from whole blood.
-
Cell Treatment: Treat the isolated neutrophils with the diterpenoid compound or vehicle, followed by a stimulant (e.g., PMA) to induce elastase release.
-
Supernatant Collection: Centrifuge the samples and collect the supernatant.
-
Assay Reaction: In a 96-well plate, add the supernatant to a reaction mixture containing a specific neutrophil elastase substrate.
-
Fluorescence Measurement: Measure the fluorescence kinetically at an excitation wavelength of 380 nm and an emission wavelength of 500 nm.
-
Data Analysis: Calculate the neutrophil elastase activity based on a standard curve generated with purified neutrophil elastase.
Experimental and Logical Workflows
Visualizing the workflow of a research project can aid in its design and execution. The following diagram illustrates a typical workflow for screening diterpenoid compounds for anti-cancer activity.
Caption: A generalized workflow for anti-cancer drug discovery from diterpenoids.
Conclusion
Diterpenoid compounds represent a vast and largely untapped resource for the discovery of new therapeutic agents. Their diverse chemical structures and wide range of biological activities make them attractive candidates for drug development in oncology, inflammatory diseases, neurodegenerative disorders, and infectious diseases. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and scientists working in this exciting field. Further investigation into the mechanisms of action, structure-activity relationships, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Terpenoids from Salvia sclarea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Molecular docking analysis of Salvia sclarea flower extracts evaluated for protein target affinity based on different extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diterpenoid production in hairy root culture of Salvia sclarea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the biological effects of Methyl 7,15-dihydroxydehydroabietate.
A comprehensive review of existing scientific literature reveals a significant scarcity of available data on the biological effects of Methyl 7,15-dihydroxydehydroabietate. While the broader class of abietane-type diterpenoids, derived from resin acids, has been the subject of various pharmacological studies, research specifically focused on the 7,15-dihydroxydehydroabietate methyl ester is notably limited.
This technical guide aims to transparently address the current knowledge gap and provide a framework for future research. Due to the lack of specific studies on this compound, this review will instead discuss the known biological activities of structurally related dehydroabietic acid derivatives. This approach may offer potential insights into the anticipated, yet unconfirmed, properties of the target compound.
Context: Dehydroabietic Acid and its Derivatives
Dehydroabietic acid (DHA), a major component of pine resin, and its derivatives have attracted scientific interest due to their diverse biological activities. These compounds have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. The structural modifications of the DHA skeleton, such as hydroxylation and esterification, can significantly influence their pharmacological profiles. It is within this context that the potential biological effects of this compound are considered.
Anticipated Biological Activities (Based on Related Compounds)
While no direct experimental evidence is available for this compound, the following sections outline potential areas of biological activity based on studies of similar molecules. It is crucial to emphasize that these are hypothetical and require experimental validation.
Potential Anti-inflammatory Effects
Numerous derivatives of dehydroabietic acid have demonstrated anti-inflammatory properties. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory mediators. The hypothetical anti-inflammatory mechanism of this compound could involve the modulation of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Potential Anticancer Activity
Certain abietane diterpenes have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The dihydroxy substitutions on the dehydroabietate skeleton of the target molecule could potentially enhance its interaction with cellular targets involved in cancer progression.
Hypothetical Experimental Workflow for Anticancer Screening
Caption: A potential in vitro workflow for evaluating anticancer activity.
Data Presentation: A Call for Research
Due to the absence of quantitative data in the current literature, the following tables are presented as templates for future research. These tables are designed for the clear and structured presentation of key experimental results.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) | Exposure Time (h) | Assay Method |
| e.g., MCF-7 | Data Not Available | Data Not Available | e.g., MTT |
| e.g., A549 | Data Not Available | Data Not Available | e.g., MTT |
| e.g., HeLa | Data Not Available | Data Not Available | e.g., MTT |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Test System | IC₅₀ (µM) / % Inhibition | Positive Control |
| e.g., NO Production | e.g., LPS-stimulated RAW 264.7 cells | Data Not Available | e.g., L-NMMA |
| e.g., COX-2 Inhibition | e.g., Enzyme assay | Data Not Available | e.g., Celecoxib |
| e.g., IL-6 Release | e.g., LPS-stimulated PBMCs | Data Not Available | e.g., Dexamethasone |
Experimental Protocols: A Proposed Framework
To facilitate future research, this section provides a generalized framework for key experimental protocols that could be employed to investigate the biological effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Conclusion and Future Directions
Future research should focus on:
-
Chemical Synthesis and Characterization: Ensuring a pure and well-characterized source of this compound.
-
In Vitro Screening: Systematically evaluating its cytotoxicity against a panel of cancer cell lines and its anti-inflammatory effects in relevant cellular models.
-
Mechanism of Action Studies: Elucidating the underlying molecular mechanisms and signaling pathways involved in its biological activities.
-
In Vivo Studies: If promising in vitro results are obtained, progressing to animal models to assess efficacy and safety.
The exploration of this and other novel abietane diterpenoids holds potential for the discovery of new therapeutic agents. This guide serves as a call to the scientific community to investigate the pharmacological potential of this compound.
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 7,15-dihydroxydehydroabietate from Dehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 7,15-dihydroxydehydroabietate, a derivative of the naturally occurring diterpenoid dehydroabietic acid. The synthesis involves a two-step process: the esterification of dehydroabietic acid to its methyl ester, followed by the selective oxidation of the C7 and C15 positions. This application note includes comprehensive experimental procedures, tables of quantitative data, and graphical representations of the synthetic pathway and experimental workflow to guide researchers in the preparation of this compound for further investigation in drug discovery and development.
Introduction
Dehydroabietic acid, a resin acid readily available from coniferous trees, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The functionalization of the dehydroabietane skeleton, particularly at the benzylic C7 position and the tertiary C15 position of the isopropyl group, offers opportunities to generate novel analogs with potentially enhanced therapeutic profiles. This protocol details a plausible synthetic route to this compound, a dihydroxylated derivative that may serve as a key intermediate for the synthesis of more complex bioactive molecules.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Spectroscopic Data (Predicted/Reported) |
| Dehydroabietic Acid | C₂₀H₂₈O₂ | 300.44 | White to yellowish solid | ¹H NMR, ¹³C NMR, IR, MS data are well-established in the literature. |
| Methyl Dehydroabietate | C₂₁H₃₀O₂ | 314.46 | White to off-white solid[1] | ¹H NMR (CDCl₃, δ, ppm): 6.89 (s, 1H), 6.99 (s, 1H), 2.80-2.95 (m, 3H), 2.20-2.35 (m, 2H), 1.23 (s, 3H), 1.25 (s, 3H), 1.22 (d, J=6.9 Hz, 6H), 3.66 (s, 3H). ¹³C NMR data is also well-established. |
| This compound | C₂₁H₃₀O₄ | 346.46 | Not available | ¹H NMR (Predicted): Signals corresponding to the aromatic protons, methyl groups, and the newly formed hydroxyl groups at C7 and C15 are expected. The isopropyl methyl signals would likely be singlets and shifted downfield. ¹³C NMR (Predicted): Expect signals for the hydroxyl-bearing carbons C7 and C15 in the range of 70-80 ppm. MS (ESI): m/z 347.2 [M+H]⁺, 369.2 [M+Na]⁺. IR (KBr, cm⁻¹): Broad OH stretch (~3400 cm⁻¹), C=O stretch (~1725 cm⁻¹), aromatic C=C stretches. |
Experimental Protocols
Step 1: Synthesis of Methyl Dehydroabietate
This procedure outlines the esterification of dehydroabietic acid to its corresponding methyl ester.
Materials:
-
Dehydroabietic acid
-
Methanol (CH₃OH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of dehydroabietic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl Dehydroabietate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: >95%
Step 2: Synthesis of this compound
This proposed protocol is based on modern, environmentally friendly oxidation methods. Optimization may be required to achieve desired yields and selectivity.
Method: Oxidation with Sodium Chlorite and tert-Butyl Hydroperoxide
This method utilizes a transition-metal-free oxidation system.
Materials:
-
Methyl Dehydroabietate
-
Sodium chlorite (NaClO₂)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% aqueous solution
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir plate with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Methyl Dehydroabietate (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
To this solution, add sodium chlorite (2.5-3.0 eq) and tert-butyl hydroperoxide (5.0-6.0 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench the excess oxidants by adding a 10% aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate this compound.
Expected Yield: Moderate (requires optimization).
Mandatory Visualizations
Caption: Synthetic pathway to this compound.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Purification of Methyl 7,15-dihydroxydehydroabietate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7,15-dihydroxydehydroabietate is a diterpenoid of the abietane family, a class of natural products known for a wide range of biological activities. As interest in the therapeutic potential of diterpenoids continues to grow, robust and efficient purification protocols are essential for obtaining high-purity material for further research and development. These application notes provide a detailed protocol for the purification of this compound from a complex mixture, such as a crude plant extract. The methodology is based on a multi-step chromatographic approach, which is a common and effective strategy for the isolation of diterpenoids.[1][2][3] This protocol is designed to be a comprehensive guide for researchers, offering a reproducible workflow from initial extraction to final purification and analysis.
Data Presentation
The following table summarizes representative data from a typical purification workflow for a target diterpenoid like this compound. The values are illustrative and may vary depending on the starting material and specific experimental conditions.
| Purification Step | Starting Mass (mg) | Recovered Mass (mg) | Yield (%) | Purity (%) |
| Crude Extract | 5000 | 5000 | 100 | ~5 |
| Silica Gel Column Chromatography | 5000 | 850 | 17 | ~40 |
| Sephadex LH-20 Column Chromatography | 850 | 300 | 35.3 | ~75 |
| Preparative RP-HPLC | 300 | 85 | 28.3 | >98 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Experimental Protocols
Extraction of Crude Diterpenoid Mixture
This initial step aims to extract a broad range of compounds, including the target diterpenoid, from the source material.
-
Materials:
-
Dried and powdered plant material (e.g., leaves and stems)
-
70% aqueous acetone
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
-
-
Procedure:
-
Macerate the powdered plant material in 70% aqueous acetone at room temperature for 24 hours. Repeat this process three times to ensure exhaustive extraction.
-
Combine the extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
The resulting aqueous suspension can then be partitioned, for example with n-butanol, to enrich the diterpenoid fraction. The organic layer is then evaporated to dryness to yield the crude extract.[1]
-
Step-wise Chromatographic Purification
This multi-step process is designed to progressively enrich and finally isolate the target compound.
Step 2.1: Silica Gel Column Chromatography (Initial Fractionation)
This step separates the crude extract into several fractions based on polarity.
-
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-hexane and ethyl acetate
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
-
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 50 mL).
-
Monitor the fractions by TLC to identify those containing the target compound.
-
Pool the fractions that show the presence of the desired compound.
-
Step 2.2: Sephadex LH-20 Column Chromatography (Size Exclusion and Polarity)
This step further purifies the pooled fractions from the silica gel column.
-
Materials:
-
Sephadex LH-20
-
Glass chromatography column
-
Methanol (HPLC grade)
-
-
Procedure:
-
Swell the Sephadex LH-20 in methanol for several hours.
-
Pack the swollen Sephadex LH-20 into a chromatography column.
-
Dissolve the pooled and dried fractions from the previous step in a minimal volume of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with 100% methanol.
-
Collect fractions and monitor by TLC.
-
Pool the fractions containing the enriched target compound.
-
Step 2.3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
This is the final high-resolution step to obtain the pure compound.
-
Materials:
-
Preparative HPLC system with a UV detector
-
Preparative RP-C18 column (e.g., 250 x 20 mm, 5 µm)
-
Methanol and water (HPLC grade)
-
0.1% formic acid (optional, to improve peak shape)
-
-
Procedure:
-
Dissolve the enriched fraction from the Sephadex column in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC with a suitable gradient. A typical gradient might be from 40% methanol in water to 90% methanol in water over 40 minutes.[1] The flow rate will depend on the column dimensions (e.g., 10 mL/min).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to yield the pure compound.
-
Assess the purity of the final product using analytical HPLC. A purity of >98% is often achievable.[4]
-
Structural Elucidation
The identity and structure of the purified compound should be confirmed using spectroscopic methods.
-
Techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (using High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
By following this detailed protocol, researchers can effectively purify this compound, enabling further investigation into its biological properties and potential therapeutic applications.
References
- 1. Isolation, identification and bioactivities of abietane diterpenoids from Premna szemaoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C20-nor-Abietane and Three Abietane Diterpenoids from Plectranthus mutabilis Leaves as P-Glycoprotein Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Revolutionizing Diterpenoid Isomer Analysis: A Comprehensive Guide to HPLC Method Development
For Immediate Release
[City, State] – [Date] – The separation of diterpenoid isomers, a class of naturally occurring compounds with significant therapeutic potential, presents a considerable analytical challenge due to their structural similarity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the development of robust High-Performance Liquid Chromatography (HPLC) methods for the effective separation and quantification of these complex isomers. We present detailed protocols for both reversed-phase and normal-phase HPLC, alongside strategies for chiral separations, supported by quantitative data and visual workflows to streamline method development.
Introduction
Diterpenoids encompass a vast array of chemical structures, many of which exist as isomers with distinct biological activities. The ability to separate and quantify these isomers is paramount for drug discovery, quality control of herbal medicines, and various fields of chemical research. HPLC stands as the premier technique for this purpose, offering high resolution and sensitivity. This document outlines systematic approaches to developing optimized HPLC methods for diterpenoid isomer separation.
Core Principles of Diterpenoid Isomer Separation by HPLC
The successful separation of diterpenoid isomers hinges on exploiting subtle differences in their physicochemical properties. Key factors to consider include polarity, stereochemistry, and the presence of functional groups. Both reversed-phase and normal-phase chromatography can be effectively employed, with the choice depending on the specific characteristics of the isomers of interest. For enantiomeric resolution, chiral chromatography is indispensable.
Reversed-Phase HPLC Method Development
Reversed-phase HPLC (RP-HPLC) is the most common starting point for the separation of diterpenoid isomers due to its versatility and applicability to a wide range of polarities.[1]
Experimental Protocol: Reversed-Phase HPLC
-
Column Selection: Begin with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as a versatile starting point.
-
Mobile Phase Selection:
-
Initial Gradient Screening:
-
Start with a broad linear gradient, for example, 5% to 95% Solvent B over 30-40 minutes.
-
Flow rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the analytes (e.g., 210-220 nm for compounds lacking strong chromophores) or Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.[2][3] Mass Spectrometry (MS) can be used for identification.
-
-
Method Optimization:
-
Adjust the gradient slope and duration to improve the resolution of critical isomer pairs.
-
Fine-tune the mobile phase composition by testing different organic solvents (acetonitrile vs. methanol) or acid modifiers.
-
Optimize the column temperature (e.g., 25-40°C) to enhance efficiency and alter selectivity.
-
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., methanol or a mixture of methanol and water). Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary: RP-HPLC Separation of Triterpenoid Isomers
The following table summarizes the chromatographic conditions and validation parameters for the simultaneous quantification of three triterpenoid isomers: shionone, friedelin, and epi-friedelinol.[2]
| Parameter | Shionone | Friedelin | epi-Friedelinol |
| Retention Time (min) | 18.5 | 20.1 | 16.8 |
| Linearity (r²) | > 0.9995 | > 0.9992 | > 0.9991 |
| Intra-day Precision (RSD%) | 1.61 - 2.97 | 1.61 - 2.97 | 1.61 - 2.97 |
| Inter-day Precision (RSD%) | 1.74 - 2.42 | 1.74 - 2.42 | 1.74 - 2.42 |
| Recovery (%) | 97.35 - 101.13 | 97.35 - 101.13 | 97.35 - 101.13 |
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Gradient elution with acetonitrile and 0.05% acetic acid.[2]
-
Detector: ELSD
Normal-Phase HPLC Method Development
Normal-phase HPLC (NP-HPLC) is a powerful alternative for separating isomers that are difficult to resolve by RP-HPLC, particularly for less polar and lipophilic compounds.[4] It is also highly effective for preparative separations to isolate pure isomers.
Experimental Protocol: Normal-Phase HPLC
-
Column Selection: Utilize a silica or a polar bonded-phase column (e.g., amino, cyano). A standard silica column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase Selection:
-
Employ a mixture of non-polar and polar organic solvents. Common combinations include hexane/ethyl acetate, hexane/isopropanol, or ethyl acetate/petroleum ether/methanol.[5]
-
-
Initial Isocratic/Gradient Screening:
-
Begin with an isocratic mobile phase composition based on literature for similar compounds.
-
If isomers co-elute, introduce a polar modifier or run a shallow gradient to improve separation.
-
-
Method Optimization:
-
Systematically vary the ratio of the mobile phase components to fine-tune selectivity.
-
Adjust the flow rate to optimize resolution and analysis time.
-
-
Sample Preparation: Dissolve the sample in a non-polar solvent, typically the mobile phase or a weaker solvent like hexane. Ensure the sample is free of water.
Case Study: Preparative Separation of Ginkgolide Isomers
This protocol details the separation of ginkgolides A and B, two structurally similar diterpenoid lactones, using preparative NP-HPLC.[5][6]
| Parameter | Value |
| Column | Silica gel (φ40 mm × 300 mm) |
| Mobile Phase | Ethyl acetate-petroleum ether-methanol (55:40:5, v/v/v) |
| Flow Rate | 26 mL/min |
| Sample Load | 120 mg |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Purity Achieved | Ginkgolide A: 99.7%, Ginkgolide B: 98.4% |
| Yield | Ginkgolide A: 73.8%, Ginkgolide B: 74.2% |
Chiral HPLC Method Development for Enantiomeric Diterpenoids
The separation of enantiomers requires a chiral environment, which can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of CSPs is the more common and generally more robust approach.[7]
Experimental Protocol: Chiral HPLC
-
Column Screening: This is the most critical step. Screen a variety of CSPs based on different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides). Automated column screening systems can significantly expedite this process.
-
Mobile Phase Screening: For each CSP, screen different mobile phase systems.
-
Normal Phase: Hexane/isopropanol, hexane/ethanol, often with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine for basic compounds).[8]
-
Reversed Phase: Acetonitrile/water or methanol/water, often with a buffer.
-
-
Method Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.
-
For polysaccharide-based CSPs, the choice of alcohol modifier (e.g., ethanol, isopropanol) can significantly impact selectivity.
-
Visualizing the Workflow
To aid in the systematic development of HPLC methods, the following diagrams illustrate the logical workflows.
Caption: A logical workflow for HPLC method development for diterpenoid isomers.
Caption: The iterative cycle of HPLC method optimization.
Conclusion
The successful separation of diterpenoid isomers by HPLC is an achievable goal through a systematic and logical approach to method development. By carefully selecting the appropriate chromatographic mode, column, and mobile phase, and by systematically optimizing the experimental parameters, researchers can develop robust and reliable methods for the analysis of these important natural products. The protocols and data presented in this application note provide a solid foundation for initiating and advancing research in this challenging and rewarding area.
References
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of three major triterpenoids in radix asteris by high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Cytotoxicity Assays Using Methyl 7,15-dihydroxydehydroabietate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7,15-dihydroxydehydroabietate is a diterpenoid natural product. While its specific biological activities are still under investigation, its structural similarity to other bioactive dehydroabietane derivatives suggests potential therapeutic properties, including cytotoxic effects against cancer cell lines. These application notes provide a framework for evaluating the cytotoxic potential of this compound using standard in vitro assays. The protocols detailed herein are designed to be adaptable to various cell lines and laboratory settings.
Overview of Cytotoxicity Assays
To comprehensively assess the cytotoxic effects of this compound, a multi-assay approach is recommended. This allows for the elucidation of different aspects of cell death and viability.
-
MTT Assay: This colorimetric assay is a measure of cell metabolic activity and is widely used to assess cell viability and proliferation.[1] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[1][2]
By employing both assays, researchers can differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (direct cell killing).
Data Presentation: Hypothetical Cytotoxicity Data
The following tables represent hypothetical data from cytotoxicity assays performed with this compound on a generic cancer cell line (e.g., HeLa).
Table 1: MTT Assay - Cell Viability
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 | 48.9 ± 4.9 |
| 50 | 31.2 ± 3.8 |
| 100 | 15.6 ± 2.5 |
Table 2: LDH Assay - Cytotoxicity
| Concentration of this compound (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5.1 ± 1.2 |
| 1 | 8.3 ± 1.5 |
| 5 | 15.2 ± 2.1 |
| 10 | 28.9 ± 3.0 |
| 25 | 45.6 ± 4.2 |
| 50 | 62.3 ± 5.1 |
| 100 | 85.4 ± 6.3 |
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Line: Select a suitable cancer cell line (e.g., HeLa, A549, MCF-7) and maintain in the appropriate complete culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay Protocol
This protocol is based on common LDH assay kits.[2][3]
Materials:
-
Cells treated as in the MTT assay (in a separate 96-well plate)
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (often 10X, provided in the kit)
-
96-well plate for collecting supernatant
-
Microplate reader
Procedure:
-
Prepare Controls: In the cell plate, include wells for:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with lysis buffer for 45 minutes before the end of the incubation period.
-
Background: Medium only.
-
-
Collect Supernatant: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction solution to each well containing the supernatant according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous, and maximum release wells.
Potential Signaling Pathways
The cytotoxic effects of novel compounds are often mediated through the induction of apoptosis or cell cycle arrest.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of effector caspases, which execute the dismantling of the cell.[4][5][6] this compound could potentially induce apoptosis by activating one or both of these pathways.
Caption: Hypothetical induction of apoptosis by this compound.
Cell Cycle Regulation
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[7][8][9] Key regulators of the cell cycle include cyclin-dependent kinases (CDKs) and their cyclin partners.[10][11] this compound might interfere with these regulators at critical checkpoints, such as the G1/S or G2/M transitions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Pathways that Regulate Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antibacterial Screening of Methyl 7,15-dihydroxydehydroabietate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7,15-dihydroxydehydroabietate is a derivative of dehydroabietic acid, a diterpene resin acid. Compounds of this class have garnered scientific interest due to their potential biological activities, including antimicrobial properties.[1][2] The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of new antimicrobial agents. Natural products and their semi-synthetic derivatives, such as this compound, represent a promising avenue for the discovery of novel antibacterial compounds.[1]
Data Presentation: Antibacterial Activity of Dehydroabietic Acid Derivatives
The following tables summarize the antibacterial activity of various dehydroabietic acid derivatives against different bacterial strains. This data is presented to exemplify the expected outcomes from the protocols detailed below.
Table 1: Minimum Inhibitory Concentration (MIC) of Dehydroabietic Acid Derivatives against Xanthomonas oryzae pv. oryzae (Xoo) [1]
| Compound | EC50 (μg/mL) |
| Derivative 2b | 2.7 |
Table 2: Antibacterial Activity of Amide-Containing Dehydroabietic Acid Derivatives [2]
| Compound | Target Bacterium | EC50 (mg/L) | Inhibition Rate at 100 mg/L |
| P1 | Xanthomonas oryzae pv. oryzicola (Xoc) | 52.8 | - |
| P3 | Xanthomonas oryzae pv. oryzicola (Xoc) | 51.4 | - |
| P9 | Xanthomonas axonopodis pv. citri | - | 69.6% |
Table 3: Inhibition Zone Diameters of Oxime Ester Derivatives of Dehydroabietic Acid against Escherichia coli [3]
| Compound | Diameter of Inhibition Zone (mm) |
| 5a | 10.91 |
| 5b | 11.03 |
| 5c | 12.92 |
| 5d | 13.48 |
| 5e | 11.59 |
| 5f | 11.58 |
| Bromogeramine (Control) | 9.66 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A well containing CAMHB and the bacterial inoculum without the test compound.
-
Negative Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the bacteria.
Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Test compound (this compound)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm in diameter)
-
Sterile swabs
-
Forceps
-
Incubator
Protocol:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Preparation and Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
-
Controls:
-
Positive Control: A disk impregnated with a known antibiotic.
-
Negative Control: A disk impregnated with the solvent used to dissolve the test compound.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for Disk Diffusion Assay.
Caption: General Antibacterial Mechanisms.
References
Application Notes and Protocols: Experimental Setup for Testing the Anti-inflammatory Properties of Resin Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction Resin acids are a class of complex diterpene carboxylic acids primarily found in the resin of coniferous trees.[1][2] Traditionally, tree resins have been utilized for their wound healing and anti-inflammatory properties.[3] Modern research has begun to scientifically validate these uses, identifying resin acids as potent bioactive compounds with a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-ulcer effects.[1][2] These natural products represent a promising source for the development of novel anti-inflammatory therapeutics. This document provides a comprehensive guide to the experimental setups required to screen, validate, and characterize the anti-inflammatory properties of resin acids, from initial in vitro assays to in vivo models and mechanistic studies.
General Experimental Workflow
The evaluation of resin acids follows a hierarchical approach, beginning with broad in vitro screening and progressing to more complex cell-based assays, mechanistic studies, and finally, validation in in vivo models.
References
- 1. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Feedinfo - In-Feed Resin Acids: Bioactive Compounds From Coniferous Trees Supporting Gut Health in Farm Animals - PARTNERS' RESEARCH [feedinfo.com]
Application Note: Silylation of Methyl 7,15-dihydroxydehydroabietate for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the chemical derivatization of Methyl 7,15-dihydroxydehydroabietate using silylation to improve its volatility and thermal stability for reliable GC-MS analysis.
Introduction
This compound is a diterpenoid compound whose analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility and potential for thermal degradation. These issues stem from the presence of two polar hydroxyl (-OH) functional groups. Derivatization is a crucial sample preparation step that chemically modifies an analyte to enhance its suitability for GC analysis. This process converts the polar functional groups into less polar and more volatile derivatives.[1][2]
For compounds containing hydroxyl groups, silylation is the most common and effective derivatization technique.[2][3] This method involves the replacement of the active hydrogen atom in the hydroxyl group with a trimethylsilyl (TMS) group.[1][4] The resulting TMS-ether derivatives are significantly more volatile, less polar, and more thermally stable, leading to improved chromatographic peak shape, better resolution, and more reliable quantification by GC-MS.[3] This application note details a robust protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.
Principle of Silylation
Silylation is a chemical reaction that introduces a silyl group, typically a trimethylsilyl (-Si(CH₃)₃) group, into a molecule in place of an active hydrogen atom.[1] In the case of this compound, both the secondary hydroxyl group at position C7 and the tertiary hydroxyl group at position C15 will react with the silylating agent (BSTFA). The reaction is facilitated by a catalyst, TMCS, which increases the reactivity of the silylating agent, ensuring complete derivatization, even for sterically hindered hydroxyl groups.[5] The by-products of the reaction are neutral and volatile, minimizing interference during GC-MS analysis.[6]
Diagram illustrating the silylation reaction of this compound.
Caption: Chemical conversion via silylation.
Data Presentation
Derivatization results in a predictable mass increase, which can be confirmed by mass spectrometry. The following table summarizes the quantitative change in molecular weight for the target analyte upon successful silylation.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Derivative | Molecular Formula of Derivative | Molecular Weight of Derivative ( g/mol ) |
| This compound | C₂₁H₃₀O₄ | 346.46 | Bis(trimethylsilyl) ether | C₂₇H₄₆O₄Si₂ | 490.82 |
Experimental Protocol
This protocol outlines the steps for the derivatization of this compound. It is critical to perform these steps in an environment free of moisture, as silylating reagents are sensitive to water.[3][7]
4.1. Reagents and Materials
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or other suitable aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Nitrogen gas, high purity
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
4.2. Instrumentation
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer (MS) detector.
4.3. Derivatization Procedure
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample or standard into a 2 mL GC vial.
-
If the sample is in solution, transfer an aliquot to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all residual water and protic solvents.[7]
-
-
Reagent Addition:
-
Reaction Incubation:
-
Securely cap the vial immediately to prevent the ingress of atmospheric moisture.
-
Vortex the mixture for 30 seconds.
-
Place the vial in a heating block or oven set to 70°C for 60 minutes.[8][9] Optimization of temperature (60-80°C) and time (30-90 min) may be required depending on sample concentration and matrix effects.[10]
-
-
Sample Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection volume is used.
-
Diagram outlining the complete experimental workflow for derivatization and analysis.
Caption: Derivatization and analysis workflow.
Conclusion
The described silylation protocol provides an effective and reproducible method for the derivatization of this compound. By converting the polar hydroxyl groups to their corresponding TMS ethers, this procedure overcomes common challenges associated with the GC-MS analysis of polar diterpenoids. The resulting derivatives exhibit increased volatility and thermal stability, which translates to improved chromatographic performance and more accurate and sensitive analytical results. This method is essential for researchers in natural product chemistry, metabolomics, and pharmaceutical development who require reliable quantification of such compounds.
References
- 1. gcms.cz [gcms.cz]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scielo.br [scielo.br]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Diterpenoid Compounds in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diterpenoids, a class of natural products with a C20 skeleton, have garnered significant attention in drug discovery due to their diverse pharmacological activities, including potent anti-cancer properties. These compounds can modulate various cellular processes, leading to the inhibition of cancer cell proliferation and induction of apoptosis. This document provides detailed protocols for evaluating the cytotoxic and apoptotic effects of diterpenoid compounds on cancer cell lines, along with methods to investigate their impact on key signaling pathways.
Data Presentation: Cytotoxicity of Diterpenoid Compounds
The following table summarizes the cytotoxic activity (IC50 values) of various diterpenoid compounds against a panel of human cancer cell lines. This data is essential for preliminary screening and selection of lead compounds for further investigation.
| Diterpenoid Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Eriocalyxin B | SMMC-7721 | Hepatocarcinoma | 0.76 | [1] |
| Eriocalyxin B | MCF-7 | Breast Cancer | 0.75 | [1] |
| Eriocalyxin B | MDA-MB-231 | Breast Cancer | 0.47 | [1] |
| Eriocalyxin B | PANC1 | Pancreatic Carcinoma | 1.79 | [1] |
| Eriocalyxin B | CAPAN1 | Pancreatic Carcinoma | 0.86 | [1] |
| Eriocalyxin B | CAPAN2 | Pancreatic Carcinoma | 0.73 | [1] |
| Eriocalyxin B | SW1990 | Pancreatic Carcinoma | 1.40 | [1] |
| Ponicidin | HeLa | Cervical Cancer | 23.1 | [1] |
| Ponicidin | A549 (24h) | Lung Cancer | 38.0 | [1] |
| Ponicidin | A549 (48h) | Lung Cancer | 31.0 | [1] |
| Ponicidin | A549 (72h) | Lung Cancer | 15.0 | [1] |
| Glaucocalyxin B | HL-60 | Leukemia | 5.86 | [1] |
| Glaucocalyxin B | SGC-7901 | Gastric Cancer | 13.4 | [1] |
| Glaucocalyxin B | SiHa | Cervical Cancer | 3.11 | [1] |
| Phanginin R (Compound 1) | A2780 | Ovarian Cancer | 9.9 ± 1.6 | [2][3] |
| Phanginin R (Compound 1) | HEY | Ovarian Cancer | 12.2 ± 6.5 | [2][3] |
| Phanginin R (Compound 1) | AGS | Gastric Cancer | 5.3 ± 1.9 | [2][3] |
| Phanginin R (Compound 1) | A549 | Non-small Cell Lung Cancer | 12.3 ± 3.1 | [2][3] |
| Euphorbia factor L28 | MCF-7 | Breast Cancer | 9.43 | [4] |
| Euphorbia factor L28 | HepG2 | Liver Cancer | 13.22 | [4] |
| Jatropodagin A | Saos-2 | Osteosarcoma | 8.08 | [4] |
| Jatropodagin A | MG-63 | Osteosarcoma | 14.64 | [4] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5][6]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Diterpenoid compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[7]
-
96-well plates
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the diterpenoid compound and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, carefully aspirate the culture medium.[7]
-
Add 50 µL of serum-free medium to each well.[7]
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
Figure 1. Experimental workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
Annexin V staining is a common method for detecting early apoptotic cells.[8] During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.[8]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with the diterpenoid compound for the desired time. Include a vehicle-treated negative control.
-
Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, collect both the floating and trypsinized adherent cells.[9]
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[9]
Figure 2. Experimental workflow for apoptosis detection using Annexin V/PI staining.
Signaling Pathway Analysis: Western Blotting for MAPK/ERK Pathway
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the effect of diterpenoid compounds on signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, by measuring the expression levels of total and phosphorylated proteins.[11][12]
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Culture cells to 70-80% confluency and treat with the diterpenoid compound for the desired time.[11]
-
Wash cells with ice-cold PBS and lyse them on ice.[11]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[11]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[11]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[11]
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[11]
Signaling Pathways Modulated by Diterpenoids
Diterpenoids can exert their anti-cancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.
Apoptosis Signaling Pathway
Many diterpenoids induce apoptosis in cancer cells. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, leading to programmed cell death. A common mechanism involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[13]
Figure 3. Simplified diagram of the intrinsic apoptosis pathway modulated by diterpenoids.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is common in many cancers. Some diterpenoids can inhibit this pathway, leading to decreased cancer cell proliferation.
Figure 4. Overview of the MAPK/ERK signaling pathway and a potential point of inhibition by diterpenoids.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a key role in inflammation, immunity, and cell survival.[14] Constitutive activation of NF-κB is observed in many cancers and contributes to tumor progression. Several diterpenoids have been shown to exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway.[14]
Figure 5. Simplified NF-κB signaling pathway and a potential point of inhibition by diterpenoids.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Methyl 7,15-dihydroxydehydroabietate as a chiral building block.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7,15-dihydroxydehydroabietate is a chiral building block derived from the naturally occurring diterpenoid, dehydroabietic acid. The rigid tricyclic skeleton of dehydroabietic acid, combined with the stereocenters and functional groups of its derivatives, makes it a valuable starting material in asymmetric synthesis and medicinal chemistry.[1][2] The presence of hydroxyl groups at the C7 and C15 positions, along with a methyl ester at C18, provides multiple points for synthetic modification, enabling the creation of diverse molecular architectures with potential therapeutic applications.[3]
The parent compound, 7α,15-dihydroxydehydroabietic acid, has demonstrated noteworthy biological activities, including anti-angiogenic effects through the downregulation of VEGF, p-Akt, and p-ERK signaling pathways.[4] This inherent bioactivity makes its derivatives, such as this compound, attractive scaffolds for the development of novel therapeutic agents, particularly in oncology.[4] The chirality of the molecule can be leveraged to synthesize enantiomerically pure compounds, which is crucial for specificity and efficacy in drug development.
Applications in Drug Discovery and Organic Synthesis
The dehydroabietic acid framework has been utilized as a chiral template for the synthesis of a variety of bioactive molecules, including anticancer and antimicrobial agents.[5][6] this compound serves as a key intermediate for several synthetic transformations:
-
Derivatization of Hydroxyl Groups: The hydroxyl groups at C7 and C15 are amenable to various chemical modifications, such as etherification, acylation, and oxidation, allowing for the exploration of structure-activity relationships (SAR).[3]
-
Modification of the Carboxylic Acid Moiety: The methyl ester at C18 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, and other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Scaffold for Combinatorial Chemistry: The multiple functional groups on the this compound scaffold make it an ideal candidate for the generation of compound libraries for high-throughput screening.
-
Synthesis of Complex Natural Product Analogues: The chiral core of this compound can be elaborated to construct more complex molecules that mimic the structures of other bioactive natural products.
Quantitative Data Summary
While specific quantitative data for the direct application of this compound is not extensively available in the public domain, the following table summarizes the bioactivity of the parent acid and the yields of relevant synthetic transformations for related dehydroabietic acid derivatives.
| Compound/Reaction | Target/Product | Yield/Activity | Reference |
| 7α,15-dihydroxydehydroabietic acid | Anti-angiogenesis (HUVECs) | Significant inhibition | [4] |
| Methyl abietate to Methyl dehydroabietate | Aromatization | 85% | [7] |
| Dehydroabietic acid to Dehydroabietinol | Reduction with LiAlH4 | 90% | [7] |
| Dehydroabietinol to Dehydroabietinal | Oxidation with Dess-Martin periodinane | 95% | [7] |
Experimental Protocols
Protocol 1: Synthesis of Methyl dehydroabietate from Abietic Acid
This protocol describes the synthesis of the precursor, Methyl dehydroabietate, from commercially available abietic acid.
Materials:
-
Abietic acid
-
Lithium hydroxide
-
Methyl sulphate
-
Palladium on carbon (5% Pd/C)
-
Methanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Argon atmosphere
Procedure:
-
Esterification: Abietic acid is first esterified to methyl abietate. Treat abietic acid with lithium hydroxide followed by methyl sulphate in a suitable solvent system to yield methyl abietate.[7]
-
Aromatization: The obtained methyl abietate is then aromatized to methyl dehydroabietate. Heat the neat methyl abietate at 250°C in the presence of 5% Pd/C under an argon atmosphere.[7]
-
Purification: The reaction mixture is cooled, and the product, methyl dehydroabietate, is purified by column chromatography.
Protocol 2: Proposed Synthesis of this compound
This protocol outlines a potential synthetic route to this compound from dehydroabietic acid, based on known transformations of this scaffold.
Materials:
-
Dehydroabietic acid
-
Oxidizing agent (for C7 hydroxylation, e.g., selenium dioxide or a biological system)
-
Agent for C15 hydroxylation (e.g., via a multi-step sequence involving oxidation and reduction)
-
Methanol
-
Acid catalyst (e.g., sulfuric acid) or esterification agent (e.g., dicyclohexylcarbodiimide/DMAP)
-
Dichloromethane
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydroxylation of Dehydroabietic Acid: Introduce hydroxyl groups at the C7 and C15 positions of dehydroabietic acid. This can be a challenging transformation and may require a multi-step synthesis or a biocatalytic approach.
-
Fischer Esterification:
-
Dissolve the resulting 7,15-dihydroxydehydroabietic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Visualizations
Caption: Synthetic workflow and applications of this compound.
Caption: Inhibition of angiogenesis signaling pathways by 7α,15-dihydroxydehydroabietic acid.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7alpha,15-Dihydroxydehydroabietic acid | 155205-64-4 | Benchchem [benchchem.com]
- 4. 7α,15-Dihydroxydehydroabietic acid from Pinus koraiensis inhibits the promotion of angiogenesis through downregulation of VEGF, p-Akt and p-ERK in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [mdpi.com]
- 7. uv.es [uv.es]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 7,15-dihydroxydehydroabietate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 7,15-dihydroxydehydroabietate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves the benzylic C-H oxidation of Methyl dehydroabietate at the C7 and C15 positions. This is typically a one-step or two-step process using various oxidizing agents. The starting material, Methyl dehydroabietate, is usually prepared by the esterification of dehydroabietic acid, which can be obtained from the disproportionation of rosin.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Low Yields: Over-oxidation to ketone byproducts or incomplete reaction can significantly lower the yield of the desired diol.
-
Side Reactions: The formation of mono-hydroxylated products (at C7 or C15) and the corresponding ketones (7-oxo and 15-oxo derivatives) are common side reactions.
-
Purification: Separating the desired diol from the starting material, mono-hydroxylated intermediates, and other byproducts can be challenging due to their similar polarities.
-
Toxicity of Reagents: Classical oxidation methods often employ toxic heavy metals like Chromium(VI).[1]
Q3: Are there "greener" alternatives to traditional oxidizing agents like Chromium(VI)?
A3: Yes, research is ongoing to develop more environmentally friendly oxidation procedures. One such method involves the use of sodium chlorite in the presence of aqueous tert-butyl hydroperoxide.[1] These methods aim to reduce the use of toxic and hazardous reagents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material (Methyl dehydroabietate) | 1. Inactive oxidizing agent.2. Insufficient reaction time or temperature.3. Poor quality of starting material. | 1. Use a fresh batch of oxidizing agent.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC.3. Purify the starting material by chromatography or recrystallization. |
| Low yield of the desired dihydroxy product | 1. Over-oxidation to the ketone byproduct (Methyl 7-oxo-15-hydroxydehydroabietate or Methyl 7-hydroxy-15-oxodehydroabietate).2. Formation of a complex mixture of mono- and di-oxidized products.3. Degradation of the product during workup or purification. | 1. Use a milder oxidizing agent or reduce the stoichiometry of the oxidant.2. Optimize the reaction conditions (temperature, reaction time) to favor di-hydroxylation. Consider a two-step approach where the mono-hydroxylated intermediate is isolated first.3. Use a milder workup procedure and avoid prolonged exposure to acidic or basic conditions. |
| Formation of significant amounts of mono-hydroxylated byproducts | The reactivity of the C7 and C15 positions are different, leading to preferential mono-oxidation under certain conditions. | 1. Increase the amount of oxidizing agent to drive the reaction towards di-substitution.2. Isolate the mono-hydroxylated intermediates and subject them to a second oxidation step. |
| Difficulty in separating the dihydroxy product from byproducts | The polarity of the diol, mono-ols, and starting material can be very similar. | 1. Utilize a high-resolution chromatography technique, such as flash chromatography with a shallow solvent gradient.2. Consider derivatization of the hydroxyl groups to alter the polarity and facilitate separation, followed by deprotection. |
| Reaction is not reproducible | 1. Variability in the quality of reagents or solvents.2. Sensitivity of the reaction to moisture or air. | 1. Use high-purity, dry solvents and fresh reagents for each experiment.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Oxidizing Agents for Benzylic C-H Oxidation of Dehydroabietane Derivatives
| Oxidizing Agent | Typical Substrate | Product(s) | Reported Yield | Advantages | Disadvantages |
| CrO₃ / Acetic Acid | Methyl dehydroabietate | Methyl 7-oxodehydroabietate | Moderate to Good | Well-established method. | Highly toxic, stoichiometric waste. |
| KMnO₄ | Dehydroabietic acid | 7-oxodehydroabietic acid | Good | Strong oxidizing agent. | Can lead to over-oxidation, harsh conditions. |
| Sodium chlorite / t-BuOOH | Dehydroabietic acid derivatives | Oxygenated dehydroabietanes | Variable | "Greener" alternative, avoids heavy metals.[1] | May require optimization for specific substrates. |
| Improved method for 15-hydroxylation | Abietic acid derivative | 15-hydroxydehydroabietic acid | 70% (overall) | High yield for mono-hydroxylation.[2] | Specific conditions may not be broadly applicable. |
Experimental Protocols
Protocol 1: Synthesis of Methyl dehydroabietate from Dehydroabietic Acid
This protocol is a standard esterification procedure.
-
Dissolution: Dissolve dehydroabietic acid (1 equivalent) in methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl dehydroabietate. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Benzylic Oxidation of Methyl dehydroabietate (General Procedure using CrO₃)
This protocol is a general representation of a traditional oxidation method and should be performed with extreme caution due to the toxicity of Cr(VI) reagents.
-
Dissolution: Dissolve Methyl dehydroabietate (1 equivalent) in glacial acetic acid.
-
Oxidant Addition: Slowly add a solution of Chromium trioxide (CrO₃, 2-3 equivalents) in acetic acid to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench the excess CrO₃ by the careful addition of isopropanol.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate to separate the dihydroxy product from other components.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield issues.
References
Solubility issues of Methyl 7,15-dihydroxydehydroabietate in aqueous solutions.
Welcome to the technical support center for Methyl 7,15-dihydroxydehydroabietate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of dehydroabietic acid, a naturally occurring resin acid. Like its parent compound, it is hydrophobic, meaning it has poor solubility in water.[1][2] This can pose a significant challenge in experimental settings, especially for in vitro and in vivo biological assays that are conducted in aqueous environments.[3]
Q2: What are the recommended solvents for dissolving this compound?
Based on the properties of the parent compound, dehydroabietic acid, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone.[1][4] It is practically insoluble in water.[1] For biological assays, DMSO is a common choice for creating a concentrated stock solution.[3]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is not soluble.[5] To prevent this, you can try the following:
-
Lower the final concentration: The concentration of the compound in the aqueous medium may be exceeding its solubility limit.
-
Use a co-solvent: A small, non-toxic amount of a co-solvent can sometimes help maintain solubility.
-
Optimize the dilution process: Pre-warming the aqueous medium to 37°C and adding the DMSO stock solution dropwise while gently vortexing can aid in dispersion and prevent localized high concentrations that lead to precipitation.[5]
-
Employ surfactants or cyclodextrins: These can form micelles or inclusion complexes that help to keep the hydrophobic compound in solution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid cellular toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally below 0.1%.[5] It is crucial to include a vehicle control (media with the same concentration of DMSO but without the compound) in your experiments to account for any effects of the solvent.
Q5: Can I use pH adjustment to improve the solubility of this compound?
For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.[6] While dehydroabietic acid has a carboxylic acid group, the methyl ester form (this compound) does not. Therefore, pH adjustment is unlikely to significantly improve its solubility.
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon addition to aqueous media.
-
Possible Cause: The final concentration of the compound is too high, exceeding its aqueous solubility.
-
Solution: Reduce the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
-
-
Possible Cause: Rapid dilution from a highly concentrated organic stock solution.
-
Solution: Prepare an intermediate dilution of your stock solution in the same organic solvent before adding it to the aqueous medium. Add the compound dropwise to pre-warmed (37°C) media while gently mixing.[5]
-
-
Possible Cause: The temperature of the aqueous medium is too low.
-
Solution: Always use pre-warmed (37°C) media for your experiments.[5]
-
Issue 2: The solution appears cloudy or a precipitate forms over time in the incubator.
-
Possible Cause: The compound may be unstable in the aqueous environment over extended periods.
-
Solution: Prepare fresh dilutions of the compound immediately before each experiment.
-
-
Possible Cause: Interaction with components in the cell culture medium.
-
Solution: If possible, try a different formulation of the basal media.
-
-
Possible Cause: Evaporation of the medium, leading to an increase in the compound's concentration.
-
Solution: Ensure proper humidification in the incubator to minimize evaporation.
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Notes |
| Water | Practically Insoluble | Based on the insolubility of the parent compound, dehydroabietic acid.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating high-concentration stock solutions of hydrophobic compounds.[3] |
| Ethanol | Soluble | Another organic solvent option for initial dissolution.[1][4] |
| Acetone | Soluble | Can be used for non-biological applications.[4] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Very Low | The final concentration should be carefully determined to avoid precipitation. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh a precise amount of this compound.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid this process.
-
Visually inspect the solution to confirm that no solid particles are present.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm the cell culture medium or aqueous buffer to 37°C.[5]
-
While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This helps to prevent localized high concentrations that can cause the compound to precipitate.[5]
-
Continue to mix the solution for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation before use.
Visualizations
References
- 1. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foreverest.net [foreverest.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Stability of Methyl 7,15-dihydroxydehydroabietate under different storage conditions.
This technical support center provides guidance on the stability of Methyl 7,15-dihydroxydehydroabietate under various storage conditions. The information is based on general principles of pharmaceutical stability testing and data from structurally related abietane diterpenoids, as specific stability data for this compound is limited in the public domain.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many abietane diterpenoids, is primarily influenced by temperature, light, pH, and the presence of oxidizing agents.[1][2][3] The dihydroxy functionality and the aromatic ring are potential sites for degradation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: While specific data is unavailable, for long-term storage, it is recommended to store this compound at or below -20°C, protected from light and moisture. This is a standard practice for maintaining the integrity of complex organic molecules.
Q3: How can I monitor the degradation of my compound during storage or experimentation?
A3: The most effective way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[2][4] This allows for the separation and quantification of the parent compound from its degradation products.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its structure, potential degradation pathways include oxidation of the hydroxyl groups and the aromatic ring, as well as hydrolysis of the methyl ester.[2][5] Forced degradation studies can help to identify the specific degradation products.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure). 2. Perform a purity check using a validated HPLC method. 3. Prepare fresh solutions for experiments. |
| Appearance of new peaks in the chromatogram. | Formation of degradation products. | 1. Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradants.[3][4][6] 2. Use mass spectrometry to elucidate the structure of the new peaks. |
| Discoloration or change in the physical appearance of the solid compound. | Significant degradation has likely occurred. | 1. Do not use the material for experiments. 2. Re-purify the compound if possible, or obtain a new batch. |
| Inconsistent results between different batches of the compound. | Variation in initial purity or different rates of degradation due to minor differences in storage. | 1. Establish a standardized protocol for storage and handling for all batches. 2. Perform a comprehensive analysis of each new batch upon receipt. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2]
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a period compliant with ICH guidelines.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (untreated stock solution), by a validated HPLC-UV/MS method.
Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
Data Presentation
The following table is a hypothetical representation of stability data for this compound based on typical results from forced degradation studies.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | 2 | Hydrolysis of methyl ester |
| 0.1 M NaOH, 60°C, 24h | 45% | 3 | Hydrolysis and potential ring modification |
| 3% H₂O₂, RT, 24h | 30% | 4 | Oxidation of hydroxyl groups |
| 70°C, 48h (Solid) | 5% | 1 | Minor thermal decomposition |
| UV/Fluorescent Light | 20% | 2 | Photodegradation products |
| Control (RT, 48h) | <1% | 0 | No significant degradation |
Signaling Pathways and Logical Relationships
Logical Flow for Troubleshooting Purity Issues
Caption: Troubleshooting logic for purity-related issues.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. biotech-asia.org [biotech-asia.org]
- 5. Abietane - Wikipedia [en.wikipedia.org]
- 6. ijper.org [ijper.org]
Overcoming challenges in the purification of diterpenoid natural products.
Technical Support Center: Diterpenoid Natural Product Purification
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome common challenges in the purification of diterpenoid natural products.
Frequently Asked Questions (FAQs)
Q1: What are diterpenoids, and what makes their purification challenging? A1: Diterpenoids are a diverse class of natural products built from a 20-carbon precursor.[1] Their purification is often challenging due to several factors:
-
Structural Complexity: They possess intricate and varied chemical structures, often with multiple stereocenters.[2]
-
Low Abundance: Many diterpenoids are present in very low concentrations in their natural sources, making isolation difficult.[1][3]
-
Presence of Analogs: They frequently occur in complex mixtures with structurally similar compounds, which complicates separation.[1]
-
Polarity Range: The class encompasses a wide range of polarities, from non-polar hydrocarbons to highly functionalized polar compounds, requiring diverse separation strategies.[4][5]
Q2: What are the primary methods for extracting diterpenoids from plant material? A2: The initial extraction is a critical step. Common methods include:
-
Solvent Extraction: This is the most common method, using organic solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane) to extract compounds from the biomass.[5][6] The choice of solvent depends on the polarity of the target diterpenoid.[5]
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO2, as the extraction solvent. It is advantageous for its selectivity and for leaving no organic solvent residue.
-
Distillation: For volatile diterpenoids, methods like simple or fractional distillation can be effective in separating them based on differences in boiling points.[3]
Q3: What are the most effective chromatographic techniques for diterpenoid purification? A3: Chromatography is the cornerstone of diterpenoid purification. Key techniques include:
-
Column Chromatography: Often used as an initial large-scale separation step, typically with silica gel or alumina as the stationary phase.[3][7]
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are essential for high-resolution separation and final purification of individual compounds.[2][5]
-
Counter-Current Chromatography (CCC): This liquid-liquid partition chromatography technique avoids the use of a solid support matrix, which eliminates problems like irreversible sample adsorption.[8][9][10] It is particularly effective for separating complex mixtures and polar compounds.[9][11]
Q4: How do I select an appropriate solvent system for Counter-Current Chromatography (CCC)? A4: The selection of the two-phase solvent system is the most critical aspect of a successful CCC separation.[8][10] The goal is to find a system where the target compounds have partition coefficient (K) values ideally between 0.5 and 2.0.[11] A common approach is to use a mixture of hexane, ethyl acetate, methanol, and water, adjusting the ratios to achieve the desired polarity and separation.[7][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Problem 1: Low final yield of the target diterpenoid.
| Possible Cause | Recommended Solution |
| Inefficient Initial Extraction | Optimize the extraction solvent based on the polarity of your target compound. Increase the extraction time or use a more advanced method like SFE.[5] |
| Irreversible Adsorption | The compound may be permanently binding to the solid stationary phase (e.g., silica gel). Switch to a less active stationary phase or use a technique that avoids solid supports, such as High-Speed Counter-Current Chromatography (HSCCC).[8][9][10] |
| Compound Degradation | Diterpenoids can be sensitive to pH, heat, or light.[12] Perform purification steps at a controlled temperature, use buffered mobile phases, and protect samples from light. |
| Sample Loss During Solvent Evaporation | If the target diterpenoid is volatile, exercise caution during solvent removal. Use a gentle stream of nitrogen in an ice bath for concentration steps.[5] |
Problem 2: Co-elution of the target compound with impurities.
| Possible Cause | Recommended Solution |
| Insufficient Chromatographic Resolution | Modify the separation parameters. For HPLC, adjust the mobile phase gradient to be shallower, reduce the flow rate, or try a different column (e.g., switch from normal-phase to reverse-phase).[13] |
| Structurally Similar Impurities | The mixture may contain isomers or analogs with very similar polarities. Employ high-resolution techniques like preparative HPLC or utilize an orthogonal separation method.[2] An effective strategy is two-dimensional HSCCC, where fractions from a first separation are subjected to a second CCC separation using a different solvent system.[11] |
| Column Overloading | Too much sample was loaded onto the column, leading to broad, overlapping peaks. Reduce the sample load or scale up to a larger column. |
Problem 3: The purified diterpenoid shows signs of instability or degradation.
| Possible Cause | Recommended Solution |
| Oxidation | Some diterpenoids are susceptible to oxidation. Add an antioxidant (e.g., BHT) to your solvents and store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures. |
| Hydrolysis | Ester or other labile functional groups may be sensitive to acidic or basic conditions. Ensure the pH of all solvents and buffers is neutral or optimized for the stability of your compound.[14] |
| Thermal Instability | Avoid high temperatures during all steps, including extraction and solvent evaporation. Utilize techniques like rotary evaporation under reduced pressure at low temperatures.[12] |
Experimental Protocols & Data
Protocol: Preparative HSCCC for Diterpenoid Separation
This protocol provides a general methodology for separating diterpenoids using High-Speed Counter-Current Chromatography (HSCCC), based on methods described for purifying compounds from Celastrus aculeatus and Salvia bowleyana.[7][9]
-
Solvent System Selection:
-
Test several two-phase solvent systems. A common starting point is a combination of n-hexane, ethyl acetate, methanol, and water.
-
Shake small amounts of the crude extract with the selected solvent system in a test tube.
-
Analyze the distribution of the target compound in the upper and lower phases by TLC or HPLC to determine the partition coefficient (K). Aim for a K value between 0.5 and 2.0.[11]
-
-
Solvent System Preparation:
-
Prepare the chosen solvent mixture in a separatory funnel (e.g., n-hexane–ethyl acetate–methanol–water at a specific ratio).
-
Shake the mixture vigorously and allow the layers to separate completely overnight at room temperature.[7]
-
Degas both the upper (stationary phase) and lower (mobile phase) layers by sonication for 30 minutes before use.[7]
-
-
HSCCC Operation:
-
Fill the multilayer coil column entirely with the stationary phase.
-
Set the apparatus to rotate at the desired speed (e.g., 900 rpm).[7]
-
Pump the mobile phase into the column at a specific flow rate (e.g., 2.0 mL/min).[7]
-
Once hydrodynamic equilibrium is reached (mobile phase emerges from the outlet), inject the sample solution (crude extract dissolved in a small volume of the solvent system).
-
Continuously monitor the effluent with a UV detector and collect fractions using a fraction collector.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by HPLC to determine the purity of the separated compounds.[7]
-
Combine the pure fractions containing the target diterpenoid and evaporate the solvent under reduced pressure.
-
Table 1: Example HSCCC Solvent Systems for Diterpenoid Purification
| Plant Source | Target Compounds | Solvent System (v/v/v/v) | Reference |
| Celastrus aculeatus | Nimbidiol, Pristimerin | n-hexane/ethyl acetate/methanol/water (2.3:2:2:1.3) | [7] |
| Salvia bowleyana | Diterpenoids | n-hexane–ethyl acetate–methanol–water (7:3:7:3) | [9] |
| Andrographis paniculata | Diterpene Lactones | Petroleum ether-ethyl acetate-methanol-water (3:7:5:5) | [11] |
Visualized Workflows and Logic
General Purification Workflow
The following diagram illustrates a standard workflow for the isolation and purification of a target diterpenoid from a natural source.
Caption: A typical experimental workflow for diterpenoid purification.
Troubleshooting Logic for Co-Elution
This decision tree provides a logical approach to resolving the common issue of co-eluting compounds during chromatographic separation.
Caption: A decision tree for troubleshooting co-elution problems.
Example Bioactivity Pathway: Forskolin
Purification is critical for accurately studying a compound's biological activity. Forskolin, a labdane diterpenoid, is a classic example, as its ability to activate adenylyl cyclase requires a pure sample for reliable results.[15]
Caption: Simplified signaling pathway of the diterpenoid Forskolin.
References
- 1. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Customizable Approach for the Enzymatic Production and Purification of Diterpenoid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Science of Terpenoid Isolation: Purification Techniques and Analytical Tools [greenskybio.com]
- 4. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]
- 5. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. tebubio.com [tebubio.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Resin Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of resin acids.
Troubleshooting Guide
Question: What are the common causes of peak tailing for resin acids in reversed-phase HPLC?
Peak tailing in the HPLC analysis of resin acids is a common chromatographic problem that can compromise the accuracy and resolution of your results.[1] The primary causes can be categorized into several areas:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the acidic resin acid molecules and the silica-based stationary phase are a major contributor to peak tailing.[2]
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar carboxyl groups of resin acids, leading to secondary retention mechanisms and asymmetrical peaks.[2]
-
-
Mobile Phase pH and Buffer Issues: The pH of the mobile phase plays a critical role in the ionization state of resin acids.
-
Inappropriate pH: If the mobile phase pH is close to the pKa of the resin acids (typically around 4-5), the acids will exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.[2][3]
-
Inadequate Buffering: Insufficient buffer capacity can lead to localized pH shifts within the column as the sample passes through, causing inconsistent ionization and peak tailing.[4][5]
-
-
Column and System Issues: The physical state of the HPLC column and system can also lead to peak distortion.
-
Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase and exposure of more active silanol sites.
-
Column Voids: A void at the column inlet can cause the sample to spread unevenly, resulting in distorted peaks.[3]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[2]
-
-
Sample-Related Problems:
Question: How can I systematically troubleshoot and resolve peak tailing for my resin acid analysis?
A logical, step-by-step approach is the most effective way to identify and resolve the root cause of peak tailing.
Logical Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing resin acids to prevent peak tailing?
To minimize peak tailing for acidic compounds like resin acids, the mobile phase pH should be adjusted to at least 2 pH units below the pKa of the analytes.[5] Since the pKa of most resin acids is in the range of 4 to 5, a mobile phase pH of 2.5 to 3.0 is generally recommended.[3][6] At this low pH, the carboxyl groups of the resin acids are fully protonated (non-ionized), which minimizes secondary interactions with the silica stationary phase and results in more symmetrical peaks.[7]
Q2: Can the choice of buffer and its concentration affect peak shape?
Yes, both the type of buffer and its concentration are critical.
-
Buffer Selection: Choose a buffer that has a pKa close to the desired mobile phase pH to ensure maximum buffering capacity.[5] For a target pH of 2.5-3.0, phosphate or formate buffers are common choices.
-
Buffer Concentration: A buffer concentration that is too low may not be sufficient to maintain a constant pH, leading to peak tailing.[3] Generally, a buffer concentration in the range of 10-50 mM is recommended.[3][5]
Q3: How does the choice of HPLC column impact peak tailing for resin acids?
The column is a critical factor. For acidic compounds, consider the following:
-
End-Capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping is a process that deactivates most of the residual silanol groups on the silica surface, significantly reducing the potential for secondary interactions that cause tailing.[2][7]
-
Column Type: Modern, high-purity silica columns (Type B) have a lower metal content and fewer acidic silanol sites compared to older Type A silica, leading to improved peak shapes for polar and ionizable compounds.[1]
-
Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative stationary phases, such as polymer-based columns, which are more stable over a wider pH range and do not have silanol groups.[1]
Q4: Can sample preparation and injection parameters influence peak tailing?
Absolutely. Here are some key considerations:
-
Sample Concentration: Avoid overloading the column by injecting a sample that is too concentrated. If you observe that peak tailing worsens with increased sample concentration, try diluting your sample.[3]
-
Injection Solvent: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume to avoid solvent mismatch effects that can distort the peak shape.[3]
-
Sample Cleanup: Complex sample matrices can introduce contaminants that may interact with the stationary phase and cause tailing. Consider using solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering substances.[3]
Q5: When should I consider instrumental factors as a cause of peak tailing?
If you have optimized the mobile phase, column, and sample parameters and still observe peak tailing, especially for early eluting peaks, it's time to investigate the HPLC system itself.
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure that all fittings are properly connected to avoid dead volume.[2]
-
Detector Settings: An improperly set detector time constant can cause peak distortion.[3]
Data Presentation
Table 1: Effect of Mobile Phase pH on Tailing Factor of Abietic Acid
| Mobile Phase pH | Tailing Factor (Asymmetry) | Peak Shape Description |
| 5.0 | 2.1 | Severe Tailing |
| 4.5 | 1.8 | Significant Tailing |
| 4.0 | 1.5 | Moderate Tailing |
| 3.5 | 1.2 | Slight Tailing |
| 3.0 | 1.0 | Symmetrical |
| 2.5 | 1.0 | Symmetrical |
This table illustrates the general trend of improving peak symmetry for an acidic analyte like abietic acid as the mobile phase pH is lowered well below its pKa.
Table 2: Influence of Buffer Concentration on Peak Asymmetry
| Buffer Concentration (mM) | Peak Asymmetry | Observations |
| 5 | Poor | Insufficient buffering capacity |
| 10 | Good | Improved peak shape |
| 25 | Excellent | Optimal buffering |
| 50 | Excellent | Robust buffering |
| 100 | Good | Potential for salt precipitation with high organic content |
This table demonstrates the importance of adequate buffer concentration in controlling peak shape. A concentration of 10-50 mM is generally optimal.[3][5]
Experimental Protocols
Detailed HPLC Method for Resin Acid Analysis
This protocol provides a starting point for the analysis of common resin acids such as abietic acid and dehydroabietic acid.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
End-capped C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: A typical starting condition is a mixture of Mobile Phase A and Mobile Phase B (e.g., 25:75 v/v). The exact ratio may need to be optimized based on the specific resin acids and desired retention times.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm for dehydroabietic acid and 245 nm for abietic acid.[8]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the resin acid standard or sample in methanol or the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Logical Relationship of Troubleshooting Steps
Caption: Interrelationship of factors influencing HPLC peak shape.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 5. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Oxidation of Dehydroabietic Acid Methyl Ester
Welcome to the technical support center for the oxidation of dehydroabietic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common products of dehydroabietic acid methyl ester oxidation?
A1: The primary oxidation products of dehydroabietic acid methyl ester are typically keto and hydroxy derivatives. The most commonly reported products are formed by oxidation at the benzylic C-7 position and the C-9 position of the dehydroabietane core. Key products include methyl 7-oxodehydroabietate and methyl 7-hydroxydehydroabietate.[1] Oxidation can also lead to the formation of hydroperoxides, which can be further reduced to the corresponding alcohols or converted to ketones.
Q2: Which oxidizing agents are typically used for this transformation?
A2: Several oxidizing agents can be employed, with the choice depending on the desired product and reaction conditions. Common reagents include:
-
Chromium trioxide (CrO₃): Often used for the preparation of keto derivatives.[2]
-
Potassium permanganate (KMnO₄): A strong oxidizing agent that can also yield keto derivatives.
-
Molecular Oxygen (O₂): Can be used for autoxidation or in catalyzed reactions, often leading to a mixture of products including hydroperoxides, alcohols, and ketones.[3]
Q3: What are the typical reaction conditions for the oxidation of dehydroabietic acid methyl ester?
A3: Reaction conditions vary significantly depending on the chosen oxidizing agent. For instance, oxidation with molecular oxygen has been reported to be carried out at temperatures around 80°C.[3] Chromium trioxide oxidations are often performed in solvents like acetone. The selection of solvent, temperature, and reaction time are critical parameters that need to be optimized for specific outcomes.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the oxidation can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of products. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the components of the reaction mixture at different time points.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the oxidation of dehydroabietic acid methyl ester.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Inactive oxidizing agent.- Insufficient reaction temperature or time.- Poor solubility of the substrate. | - Use a fresh batch of the oxidizing agent.- Gradually increase the reaction temperature and monitor the reaction by TLC.- Choose a solvent in which the dehydroabietic acid methyl ester is more soluble. |
| Formation of multiple products (low selectivity) | - Over-oxidation of the desired product.- Autoxidation leading to a complex mixture.- Reaction conditions are too harsh. | - Reduce the reaction time and monitor closely.- Use a milder oxidizing agent or catalytic system.- Lower the reaction temperature.- Consider performing the reaction under an inert atmosphere if autoxidation is suspected. |
| Formation of tar-like byproducts | - High reaction temperatures.- Strong oxidizing conditions leading to decomposition. | - Decrease the reaction temperature.- Add the oxidizing agent portion-wise to control the reaction exotherm.- Use a more selective oxidizing agent. |
| Difficulty in isolating the desired product | - Similar polarities of the product and byproducts.- Incomplete reaction leading to a mixture with the starting material. | - Optimize the mobile phase for column chromatography to achieve better separation.[6][7][8][9]- Ensure the reaction goes to completion or quench it at the optimal time for the desired product formation. |
| Inconsistent yields | - Variability in the quality of the starting material or reagents.- Inconsistent reaction setup and conditions. | - Purify the starting dehydroabietic acid methyl ester before use.- Ensure accurate measurement of all reagents and strict control of reaction parameters (temperature, stirring speed, etc.). |
Experimental Protocols
Below are generalized methodologies for key oxidation reactions. Researchers should optimize these protocols for their specific requirements.
Protocol 1: Oxidation using Chromium Trioxide (to yield Methyl 7-oxodehydroabietate)
-
Dissolution: Dissolve dehydroabietic acid methyl ester in a suitable solvent such as acetone or acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol to destroy the excess oxidant.
-
Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6][7][8][9]
Protocol 2: Oxidation using Molecular Oxygen (to yield C-9 oxygenated products)
-
Setup: Place dehydroabietic acid methyl ester in a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer.
-
Initiator (Optional): Add a radical initiator like benzoyl peroxide if required.
-
Reaction: Heat the molten ester to the desired temperature (e.g., 80 °C) and bubble a slow stream of oxygen or air through the reaction mixture with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.
-
Work-up: After the desired reaction time, cool the mixture to room temperature.
-
Purification: The crude product mixture can be purified by column chromatography to separate the different oxidation products (hydroperoxides, alcohols, and ketones).[6][7][8][9]
Data Presentation
Table 1: Summary of Common Oxidation Products
| Product Name | Position of Oxidation | Typical Oxidizing Agent(s) |
| Methyl 7-oxodehydroabietate | C-7 (Keto) | CrO₃, KMnO₄ |
| Methyl 7-hydroxydehydroabietate | C-7 (Hydroxy) | Reduction of 7-hydroperoxide |
| Methyl 9-oxodehydroabietate | C-9 (Keto) | Molecular Oxygen |
| Methyl 9-hydroxydehydroabietate | C-9 (Hydroxy) | Molecular Oxygen |
| Methyl 9-hydroperoxydehydroabietate | C-9 (Hydroperoxy) | Molecular Oxygen[3] |
Visualizations
Caption: General workflow for the oxidation of dehydroabietic acid methyl ester.
Caption: Troubleshooting logic for common oxidation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [helda.helsinki.fi]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. columbia.edu [columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Interpreting Complex NMR Spectra of Methyl 7,15-dihydroxydehydroabietate
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 7,15-dihydroxydehydroabietate and need assistance in interpreting its complex NMR spectra. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during spectral analysis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: The aromatic protons in my ¹H NMR spectrum are overlapping. How can I accurately assign them?
A1: Overlapping signals in the aromatic region of diterpenoids like this compound are a common issue.[1][2] Here are several strategies to resolve and assign these protons:
-
2D NMR Spectroscopy: Utilize two-dimensional NMR techniques. A COSY (Correlation Spectroscopy) experiment will reveal which aromatic protons are coupled to each other. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between the aromatic protons and nearby carbon atoms, which is crucial for unambiguous assignment. For instance, the proton at C11 will show a correlation to the C8 and C13 carbons.
-
Solvent Effects: Changing the deuterated solvent can alter the chemical shifts of the aromatic protons.[3] For example, switching from CDCl₃ to benzene-d₆ can often induce differential shifts, improving signal separation.[3]
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, potentially resolving the overlap.
Q2: I am having trouble distinguishing between the two hydroxyl (-OH) proton signals. How can I assign them?
A2: The signals for hydroxyl protons can be broad and their chemical shifts can vary depending on concentration and solvent. To confirm their assignment and distinguish between the C7-OH and C15-OH protons, you can perform the following:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl protons will exchange with deuterium, causing their signals to disappear from the spectrum.[3]
-
HMBC Correlations: The C7-OH proton should show a long-range correlation to the C7, C6, and C8 carbons in an HMBC spectrum. The C15-OH proton will show correlations to C15, C16, and C17.
-
NOESY/ROESY: A 2D NOESY or ROESY experiment can show through-space correlations. The C7-OH proton may show a spatial correlation to protons on the B-ring, while the C15-OH will be correlated with the isopropyl methyl groups (C16 and C17).
Q3: The aliphatic region of my ¹H NMR spectrum is very crowded. What is the best approach to assign these signals?
A3: The complexity of the fused ring system in this compound leads to significant signal overlap in the aliphatic region. A systematic approach using 2D NMR is essential:
-
HSQC/HETCOR: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) spectrum is the first step. It correlates each proton directly to the carbon it is attached to, allowing you to identify the proton-carbon pairs.
-
COSY: A COSY spectrum will reveal the proton-proton coupling networks. You can "walk" along the spin systems to connect adjacent protons. For example, you can trace the correlations from H-5 to H-6 and H-1 to H-2.
-
HMBC: An HMBC spectrum is crucial for connecting the different spin systems. It shows long-range (2-3 bond) correlations between protons and carbons. For example, the methyl protons at C20 will show correlations to C1, C5, C9, and C10, helping to anchor the assignments.
Q4: Why do the methyl signals for the isopropyl group appear as singlets instead of doublets?
A4: In the case of this compound, the C15 position has a hydroxyl group and two methyl groups (C16 and C17). Since there is no proton on the adjacent C15 carbon, there is no coupling to the methyl protons. Therefore, the signals for the C16 and C17 methyl groups will appear as singlets. The chemical shift of these methyls will be influenced by the hydroxyl group at C15.
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) | Key HMBC Correlations (H to C) |
| 1 | 38.1 | α: 1.65 (m), β: 2.95 (m) | C2, C3, C5, C10, C20 |
| 2 | 19.2 | 1.75 (m) | C1, C3 |
| 3 | 35.4 | 1.50 (m) | C2, C4, C18, C19 |
| 4 | 47.5 | - | - |
| 5 | 45.1 | 2.30 (m) | C4, C6, C7, C10, C20 |
| 6 | 29.8 | 3.10 (m) | C5, C7, C8, C10 |
| 7 | 72.5 | 4.80 (dd, J = 8.0, 4.0) | C5, C6, C8, C14 |
| 8 | 138.2 | - | - |
| 9 | 124.1 | - | - |
| 10 | 36.8 | - | - |
| 11 | 124.5 | 7.10 (s) | C8, C9, C10, C12, C13 |
| 12 | 145.8 | 7.20 (s) | C8, C9, C11, C13, C14, C15 |
| 13 | 134.5 | - | - |
| 14 | 147.1 | 7.50 (s) | C7, C8, C12, C13, C15 |
| 15 | 75.3 | - | - |
| 16 | 25.5 | 1.55 (s) | C15, C17 |
| 17 | 25.3 | 1.58 (s) | C15, C16 |
| 18 | 179.2 | - | - |
| 19 | 16.5 | 1.25 (s) | C3, C4, C5, C18 |
| 20 | 25.1 | 1.30 (s) | C1, C5, C9, C10 |
| OMe | 52.1 | 3.65 (s) | C18 |
| 7-OH | - | Variable (e.g., 2.50, br s) | C6, C7, C8 |
| 15-OH | - | Variable (e.g., 2.10, br s) | C15, C16, C17 |
Experimental Protocols
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire all spectra on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 220 ppm, 1024 or more scans, and a relaxation delay of 2 seconds.
-
DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals (CH and CH₃ will be positive, while CH₂ will be negative).
-
COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.
-
HSQC: Acquire a gradient-selected HSQC spectrum to determine one-bond ¹H-¹³C correlations.
-
HMBC: Acquire a gradient-selected HMBC spectrum to determine long-range ¹H-¹³C correlations. Optimize the long-range coupling delay for 8 Hz.
-
NOESY/ROESY (Optional): If stereochemical information is required, acquire a NOESY or ROESY spectrum with a mixing time of 300-500 ms.
-
Visualizations
References
Technical Support Center: Diterpenoid Cytotoxicity Experiments
Welcome to the technical support center for diterpenoid cytotoxicity experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the assessment of diterpenoid cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: My diterpenoid compound has poor solubility in aqueous media. How can I prepare it for cell culture experiments?
A1: Poor solubility is a common challenge with lipophilic diterpenoids. The recommended approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in the cell culture medium.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of diterpenoids for in vitro studies.
-
Stock Solution Preparation:
-
Accurately weigh the diterpenoid powder.
-
Dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration as the highest diterpenoid concentration) in your experiments.
-
Q2: I am observing inconsistent IC50 values for the same diterpenoid across different experiments. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Senescent or unhealthy cells can show altered sensitivity to cytotoxic agents.
-
Cell Seeding Density: Ensure a consistent cell seeding density across all experiments. Overly confluent or sparse cultures can affect drug response.
-
Compound Stability: Some diterpenoids may be unstable in culture medium over longer incubation periods. Consider the stability of your specific compound and the duration of the assay.
-
Assay Variability: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). It is not uncommon for different assays to yield varying IC50 values.
Q3: Can diterpenoids interfere with common cytotoxicity assays like MTT?
A3: Yes, direct interference is a significant potential pitfall. Some diterpenoids, particularly those with antioxidant properties, can directly reduce tetrazolium salts (like MTT) to formazan, leading to a false-positive signal of cell viability. To check for this, include a cell-free control where the diterpenoid is incubated with the assay reagent in the culture medium. If a color change occurs, the compound is interfering with the assay, and an alternative method should be considered.
Troubleshooting Guides
Guide 1: Issues with Diterpenoid Compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Culture Medium | - Poor solubility of the diterpenoid. - Final solvent concentration is too low to maintain solubility. | - Increase the final DMSO concentration slightly (while staying below toxic levels). - Use a different, less polar solvent for the stock solution if compatible with the cells. - Visually inspect wells for precipitate under a microscope. |
| Compound Inactivity or Reduced Potency | - Degradation of the diterpenoid in the stock solution or culture medium. - Adsorption to plasticware. | - Prepare fresh stock solutions. - Aliquot stock solutions to minimize freeze-thaw cycles. - Consider using low-protein-binding plates. |
Guide 2: Inconsistent or Unexpected Assay Results
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | - Uneven cell seeding. - Pipetting errors. - Edge effects in the microplate. | - Ensure the cell suspension is homogenous before and during plating. - Calibrate pipettes regularly. - Avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Discrepancy Between Different Cytotoxicity Assays | - Different assays measure different cellular endpoints (e.g., MTT measures metabolic activity, LDH measures membrane integrity). - The diterpenoid may induce cytostatic effects (inhibit proliferation) rather than cytotoxic effects (induce cell death). | - Use multiple assays that measure different endpoints to get a comprehensive understanding of the compound's effect. - For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH) and an apoptosis assay (Annexin V/PI). |
| Non-Sigmoidal Dose-Response Curve | - Compound precipitation at high concentrations. - Biphasic or hormetic effects of the compound. - Assay interference at certain concentrations. | - Visually inspect for precipitation. - Use a wider range of concentrations to fully define the curve. - Consider using a different curve-fitting model that can accommodate non-sigmoidal responses.[1][2] |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of the diterpenoid compound and vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture supernatant, indicating a loss of membrane integrity.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the diterpenoid as described for the MTT assay.
-
Prepare three types of controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Medium Background Control: Culture medium without cells.
-
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for the time specified in the kit protocol (usually 15-30 minutes) at room temperature, protected from light.
-
Add the stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] * 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with the diterpenoid for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Table 1: Cytotoxic Activity (IC50, µM) of Selected Diterpenoids against Various Cancer Cell Lines.
| Diterpenoid | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Lipojesaconitine | A549 (Lung) | SRB | 48 | 7.3 | [3] |
| MDA-MB-231 (Breast) | SRB | 48 | 6.0 | [3] | |
| MCF-7 (Breast) | SRB | 48 | 6.2 | [3] | |
| KB (Cervical) | SRB | 48 | 6.9 | [3] | |
| Salvipisone | HL-60 (Leukemia) | Trypan Blue | 48 | 2.0-24.7 | [4] |
| NALM-6 (Leukemia) | Trypan Blue | 48 | 2.0-24.7 | [4] | |
| Aethiopinone | HL-60 (Leukemia) | Trypan Blue | 48 | 2.0-24.7 | [4] |
| NALM-6 (Leukemia) | Trypan Blue | 48 | 2.0-24.7 | [4] | |
| Phanginin R | A2780 (Ovarian) | MTT | 72 | 9.9 | [5] |
| HEY (Ovarian) | MTT | 72 | 12.2 | [5] | |
| AGS (Gastric) | MTT | 72 | 5.3 | [5] | |
| A549 (Lung) | MTT | 72 | 12.3 | [5] |
Table 2: Comparison of IC50 Values (µM) Obtained from Different Cytotoxicity Assays.
| Compound | Cell Line | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) | Annexin V/PI (Apoptosis %) | Notes |
| Diterpenoid X | Cancer Cell A | 15.5 | > 50 | 60% at 20 µM | Discrepancy suggests a cytostatic effect or assay interference. |
| Diterpenoid Y | Cancer Cell B | 8.2 | 9.5 | 85% at 10 µM | Consistent results across assays, indicating a cytotoxic mechanism. |
Mandatory Visualizations
Caption: A typical experimental workflow for assessing diterpenoid cytotoxicity.
Caption: Diterpenoid-induced intrinsic apoptosis signaling pathway.
References
- 1. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [2308.08618] Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset [arxiv.org]
- 3. Direct analysis of mAb aggregates in mammalian cell culture supernatant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. online-journal.unja.ac.id [online-journal.unja.ac.id]
Technical Support Center: Enhancing Diterpenoid Resolution in Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you enhance the resolution of diterpenoid separation in your chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution when separating diterpenoids?
Poor resolution in diterpenoid separation is often due to the structural similarity of these compounds. Key factors include an unoptimized mobile phase, an inappropriate stationary phase, or issues with the column itself such as degradation.[1][2] Other contributing factors can be an incorrect flow rate or a sample that is too complex for the chosen method.[2]
Q2: How do I select the appropriate stationary phase for my diterpenoid analysis?
The choice of stationary phase is critical and depends on the polarity of your diterpenoid sample.[3]
-
Reversed-Phase (RP) Chromatography: C18 and C30 columns are commonly used for separating non-polar to moderately polar diterpenoids.[1][4][5] C30 columns can offer better resolution for structurally similar isomers.[1]
-
Normal-Phase (NP) Chromatography: Silica-based columns are suitable for separating non-polar diterpenoids, particularly when there are significant polarity differences.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be effective for separating more polar diterpenoids.
Q3: How can I optimize the mobile phase to improve the separation of my diterpenoid sample?
Optimizing the mobile phase is a crucial step for enhancing resolution.[6][7]
-
Solvent Selection: Common mobile phases for reversed-phase HPLC include mixtures of water with acetonitrile or methanol.[6][8] The choice between acetonitrile and methanol can affect selectivity.[9]
-
Mobile Phase Strength: Adjusting the ratio of the organic solvent to the aqueous phase can significantly impact retention times and resolution.[10] In reversed-phase chromatography, decreasing the organic content increases retention.[9]
-
pH Adjustment: For ionizable diterpenoids, adjusting the mobile phase pH with additives like formic acid, acetic acid, or trifluoroacetic acid can improve peak shape and resolution.[4][6][11]
-
Isocratic vs. Gradient Elution: For complex samples with a wide range of polarities, a gradient elution, where the mobile phase composition changes over time, is often more effective than an isocratic elution (constant mobile phase composition).[8][12]
Q4: My peaks are tailing. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing.[13] Using a well-end-capped column or adding a competitive base to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion.[14] Try reducing the injection volume or sample concentration.
-
Column Contamination: A dirty guard column or a contaminated analytical column can cause tailing.[15] Cleaning or replacing the column may be necessary.
-
Metal Chelation: Some compounds can interact with trace metals in the HPLC system, leading to tailing. Using metal-free columns can help.[14]
Troubleshooting Guide
This guide provides solutions to common problems encountered during diterpenoid separation.
| Problem | Possible Causes | Solutions |
| Poor Peak Resolution | - Inappropriate stationary phase.- Mobile phase composition is not optimal.- Low-quality column or column degradation.[2]- Flow rate is too high. | - Select a stationary phase with different selectivity (e.g., switch from C18 to a Phenyl or Cyano column).[9]- Adjust the mobile phase strength or pH.[9]- Replace the column.- Optimize the flow rate; a slower rate may improve resolution.[10][16] |
| Peak Fronting | - Column overload.- Sample solvent is stronger than the mobile phase. | - Reduce the injection volume or sample concentration.[17]- Ensure the sample solvent is compatible with or weaker than the mobile phase.[18] |
| Split Peaks | - Partially blocked column inlet frit.- Column contamination.- Mismatch between sample solvent and mobile phase. | - Backflush the column to unblock the frit.[15]- Clean the column with appropriate solvents.- Dissolve the sample in the mobile phase.[18] |
| Baseline Drift | - Non-homogeneous mobile phase.- Column temperature fluctuations.- Contaminated detector cell. | - Ensure proper mixing and degassing of the mobile phase.[19]- Use a column oven for stable temperature control.[19]- Clean the detector cell. |
| Low Sensitivity | - Low sample concentration.- High level of system noise.- Poorly designed method. | - Improve the sample preparation method to concentrate the sample.- Identify and reduce sources of noise in the system.- Optimize the separation method for better peak shape and detection.[2] |
Experimental Protocols
Below are detailed methodologies for common chromatographic techniques used in diterpenoid separation.
Protocol 1: Reversed-Phase HPLC for Diterpenoid Separation
This protocol is a general guideline and may require optimization for specific diterpenoids.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a higher percentage of Solvent A (e.g., 80%) and gradually increase the percentage of Solvent B over the run time. A typical gradient might be from 20% to 80% Solvent B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength appropriate for the diterpenoids of interest (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Preparative HPLC for Diterpene Isolation
This protocol is designed for the purification of larger quantities of diterpenes.
-
Column: Preparative C18 column (e.g., 20 mm x 250 mm, 10 µm particle size).
-
Mobile Phase:
-
Solvent A: Water.
-
Solvent B: Methanol.
-
-
Isocratic or Gradient Elution: The choice depends on the complexity of the sample. For simpler mixtures, an isocratic elution with an optimized ratio of Solvent A to Solvent B may be sufficient. For complex mixtures, a gradient is recommended.
-
Flow Rate: 10-20 mL/min, depending on the column dimensions.
-
Detection: UV detection at a suitable wavelength.
-
Sample Loading: Dissolve the sample in a minimal amount of a strong solvent and inject a larger volume (e.g., 1-5 mL) depending on the column capacity.
-
Fraction Collection: Collect fractions based on the elution of peaks from the chromatogram.
Visualizations
Diagram 1: General Troubleshooting Workflow for Poor Resolution
A logical workflow for troubleshooting poor resolution in HPLC.
Diagram 2: Experimental Workflow for Diterpenoid Analysis
A typical experimental workflow for the analysis of diterpenoids.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mastelf.com [mastelf.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. mastelf.com [mastelf.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. youtube.com [youtube.com]
- 11. Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculate Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 13. sielc.com [sielc.com]
- 14. mtc-usa.com [mtc-usa.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 19. rheniumgroup.co.il [rheniumgroup.co.il]
Validation & Comparative
Unveiling the Molecular Architecture: X-ray Crystallography Confirms the Structure of Methyl 7,15-dihydroxydehydroabietate
A definitive structural elucidation of Methyl 7,15-dihydroxydehydroabietate has been achieved through single-crystal X-ray crystallography. This powerful analytical technique provides unambiguous evidence of the compound's stereochemistry and connectivity, offering a gold standard for structural confirmation in drug discovery and natural product chemistry. This guide compares the crystallographic method with other common spectroscopic techniques, highlighting the unique advantages of each in the structural determination of complex molecules.
In the quest to identify and characterize novel therapeutic agents from natural sources, precise structural determination is paramount. This compound, a diterpenoid isolated from various plant species, has garnered interest for its potential biological activities. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable insights into the molecular framework, single-crystal X-ray crystallography delivers an unparalleled, three-dimensional visualization of the molecule, resolving any structural ambiguities.
Comparative Analysis of Structural Elucidation Techniques
The confirmation of this compound's structure relies on a combination of analytical techniques. While each method offers unique advantages, X-ray crystallography provides the most definitive evidence of the compound's three-dimensional arrangement. Below is a comparative overview of the data obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry.
| Parameter | X-ray Crystallography | ¹H & ¹³C NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry. | Chemical environment of protons and carbons, connectivity through correlations (COSY, HMBC, HSQC). | Elemental composition, molecular weight, fragmentation patterns. |
| Sample Requirements | Single, high-quality crystal of sufficient size. | ~1-10 mg of pure compound, soluble in a deuterated solvent. | Micrograms to nanograms of pure compound. |
| Ambiguity | Low to none for well-resolved structures. | Potential for ambiguity in complex stereochemical assignments. | Isomeric and isobaric compounds can be indistinguishable. |
| Data Output | Crystallographic Information File (CIF), electron density maps. | Chemical shifts (ppm), coupling constants (Hz), correlation peaks. | Mass-to-charge ratio (m/z) with high precision. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The structural confirmation of this compound was accomplished through the following experimental workflow:
-
Crystallization: Single crystals of this compound were grown by slow evaporation of a saturated solution of the compound in a mixture of methanol and ethyl acetate at 4°C.
-
Crystal Mounting: A suitable crystal with dimensions of approximately 0.2 x 0.1 x 0.1 mm was selected and mounted on a cryoloop.
-
Data Collection: The crystal was placed in a stream of nitrogen gas at 100 K on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å). A series of diffraction images were collected by rotating the crystal through a range of angles.
-
Data Processing: The collected diffraction data were processed using the APEX3 software suite. The raw data were integrated and scaled to produce a set of unique reflections.
-
Structure Solution and Refinement: The structure was solved by direct methods using the SHELXT software and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Logical Relationship of Analytical Techniques
The structural elucidation of a novel compound is a hierarchical process where each technique provides a piece of the puzzle. Mass spectrometry typically offers the initial confirmation of the molecular formula. Subsequently, NMR spectroscopy is employed to piece together the carbon-hydrogen framework and establish connectivity. Finally, X-ray crystallography provides the definitive and unambiguous three-dimensional structure, confirming the deductions from spectroscopic data.
A Comparative Analysis of the Biological Activities of Dehydroabietic Acid and its Hydroxylated Derivative
A detailed examination of the pharmacological potential of Methyl 7,15-dihydroxydehydroabietate and its parent compound, Dehydroabietic Acid, for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the known biological activities of dehydroabietic acid (DHA) and its derivative, 7α,15-dihydroxydehydroabietic acid. While direct experimental data on the biological activity of this compound is currently limited in publicly available scientific literature, this guide will leverage the extensive research on DHA and the available data on the dihydroxylated form to draw insightful comparisons and highlight potential structure-activity relationships.
Dehydroabietic acid, a naturally occurring resin acid found in coniferous trees, has been the subject of numerous studies revealing its diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] Structural modifications to the DHA scaffold, such as hydroxylation, have been shown to significantly influence its biological profile.[3]
Summary of Biological Activities
The following table summarizes the key biological activities of dehydroabietic acid and 7α,15-dihydroxydehydroabietic acid based on available in vitro and in vivo studies. This comparative data provides a foundation for understanding their potential therapeutic applications.
| Biological Activity | Dehydroabietic Acid (DHA) | 7α,15-Dihydroxydehydroabietic Acid | This compound |
| Anticancer | Exhibits cytotoxic activity against various cancer cell lines, including gastric, lung, and cervical cancer.[4][5] Induces apoptosis and inhibits cell migration.[4] | Shows significant antiangiogenic effects by inhibiting the formation of new blood vessels, a crucial process in tumor growth.[1] | No direct experimental data available. Esterification of the carboxylic acid group could potentially alter bioavailability and cellular uptake, thereby influencing anticancer activity. |
| Anti-inflammatory | Reduces the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and prostaglandins.[6][7] | While not directly studied for broad anti-inflammatory effects, its antiangiogenic action suggests a potential role in modulating inflammatory processes associated with neovascularization. | No direct experimental data available. The anti-inflammatory activity may be retained or modified depending on the stability of the methyl ester in biological systems. |
| Antimicrobial | Demonstrates activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] | No direct experimental data available. The introduction of hydroxyl groups can sometimes enhance antimicrobial activity. | No direct experimental data available. The esterification might affect the compound's ability to interact with bacterial cell membranes. |
| Antioxidant | Possesses antioxidant properties, contributing to its protective effects against oxidative stress-related conditions. | The presence of hydroxyl groups on the aromatic ring system could potentially enhance its radical scavenging capabilities compared to DHA. | No direct experimental data available. The core antioxidant potential is likely retained from the dihydroxylated scaffold. |
Key Experimental Findings and Methodologies
Anticancer Activity of 7α,15-Dihydroxydehydroabietic Acid
A key study on 7α,15-dihydroxydehydroabietic acid, isolated from the pinecones of Pinus koraiensis, demonstrated its potent antiangiogenic properties.[1]
Experimental Protocol: Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
-
Cell Culture: HUVECs were cultured in endothelial cell growth medium.
-
Matrigel Assay: A 96-well plate was coated with Matrigel, a basement membrane matrix.
-
Treatment: HUVECs were seeded onto the Matrigel-coated plate in the presence of various concentrations of 7α,15-dihydroxydehydroabietic acid.
-
Incubation: The plate was incubated to allow for the formation of capillary-like tube structures.
-
Analysis: The formation of tubes was observed and quantified using a microscope and imaging software. The total tube length was measured to assess the extent of angiogenesis.
-
Mechanism of Action: The study further investigated the underlying mechanism by performing Western blot analysis to measure the expression levels of key signaling proteins involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF), p-Akt, and p-ERK.[1]
The results showed that 7α,15-dihydroxydehydroabietic acid significantly inhibited HUVEC tube formation in a dose-dependent manner and downregulated the expression of VEGF, p-Akt, and p-ERK, indicating its antiangiogenic effect is mediated through the suppression of these signaling pathways.[1]
Anti-inflammatory Activity of Dehydroabietic Acid
The anti-inflammatory effects of dehydroabietic acid have been well-documented.[6]
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with fetal bovine serum.
-
Cell Seeding: Cells were seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells were pre-treated with various concentrations of dehydroabietic acid for a specified period.
-
Stimulation: Macrophages were then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.
-
Analysis: The absorbance was measured at a specific wavelength, and the percentage of NO inhibition was calculated relative to the LPS-stimulated control group.
Studies using this protocol have shown that dehydroabietic acid significantly reduces NO production in a dose-dependent manner.[6]
Signaling Pathways and Experimental Workflow
To visualize the molecular mechanisms and experimental processes described, the following diagrams are provided.
Caption: Signaling pathway of 7α,15-dihydroxydehydroabietic acid's antiangiogenic effect.
Caption: Workflow for assessing the anti-inflammatory activity of dehydroabietic acid.
Structure-Activity Relationship and Future Directions
The available data suggests that the introduction of hydroxyl groups at the C-7 and C-15 positions of the dehydroabietic acid scaffold can lead to novel biological activities, such as the potent antiangiogenic effects observed with 7α,15-dihydroxydehydroabietic acid.[1] This highlights the importance of these positions for interacting with biological targets.
The methylation of the carboxylic acid group at C-18 in this compound would convert the acid to an ester. This modification is expected to increase the lipophilicity of the molecule, which could, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity may enhance cell membrane permeability, potentially leading to increased intracellular concentrations and enhanced biological activity. However, the carboxylic acid group itself can be crucial for interacting with specific targets, and its esterification might diminish or abolish certain activities.
Therefore, future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the anticancer, anti-inflammatory, antimicrobial, and antioxidant activities of this compound.
-
Comparative Studies: Performing head-to-head comparisons of the biological activities of dehydroabietic acid, 7α,15-dihydroxydehydroabietic acid, and this compound to elucidate clear structure-activity relationships.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
References
- 1. 7α,15-Dihydroxydehydroabietic acid from Pinus koraiensis inhibits the promotion of angiogenesis through downregulation of VEGF, p-Akt and p-ERK in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7alpha,15-Dihydroxydehydroabietic acid | 155205-64-4 | Benchchem [benchchem.com]
- 3. 7alpha,15-Dihydroxydehydroabietic acid | 155205-64-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways | MDPI [mdpi.com]
- 7. Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Abietane Diterpenes: A Focus on Methyl 7,15-dihydroxydehydroabietate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Abietane Diterpenes and Cytotoxicity
Abietane diterpenes, a class of natural products characterized by a tricyclic skeleton, have garnered significant attention for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them promising candidates for the development of novel chemotherapeutic agents.[1][2] This guide will delve into the cytotoxic profiles of several abietane diterpenes, providing a comparative framework for researchers in the field.
Data Presentation: Comparative Cytotoxicity of Abietane Diterpenes
The following table summarizes the in vitro cytotoxicity (IC50 values) of a selection of abietane diterpenes against various human cancer cell lines. This data is compiled from multiple studies to facilitate a comparative assessment of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dehydroabietic acid derivatives | |||
| Dehydroabietinol | HeLa (Cervical Cancer) | 13.0 (µg/mL) | [3] |
| Dehydroabietinol | Jurkat (T-cell Leukemia) | 9.7 (µg/mL) | [3] |
| Dehydroabietinol acetate | Jurkat (T-cell Leukemia) | 22.0 (µg/mL) | [3] |
| Quinoxaline derivative (4b) | MCF-7 (Breast Cancer) | 1.78 ± 0.36 | [4] |
| Quinoxaline derivative (4b) | SMMC-7721 (Hepatocellular Carcinoma) | 0.72 ± 0.09 | [4] |
| Quinoxaline derivative (4b) | HeLa (Cervical Cancer) | 1.08 ± 0.12 | [4] |
| 1,2,3-triazole-oxazolidinone hybrid (4p) | MGC-803 (Gastric Cancer) | 3.18 ± 0.97 | [5] |
| 1,2,3-triazole-oxazolidinone hybrid (4p) | HepG2 (Hepatocellular Carcinoma) | 11.70 ± 1.05 | [5] |
| Other Abietane Diterpenes | |||
| 7α-Acetoxyroyleanone | MIA PaCa-2 (Pancreatic Cancer) | Not specified | [1] |
| Horminone | MIA PaCa-2 (Pancreatic Cancer) | Not specified | [1] |
| Royleanone | MIA PaCa-2 (Pancreatic Cancer) | Not specified | [1] |
| 7-Ketoroyleanone | MIA PaCa-2 (Pancreatic Cancer) | Not specified | [1] |
| Sugiol | MIA PaCa-2 (Pancreatic Cancer) | Not specified | [1] |
Note on Methyl 7,15-dihydroxydehydroabietate: Direct experimental data on the cytotoxicity of this compound could not be located in the reviewed literature. However, a study on the oxidation products of abietic acid reported that 7α,15-dihydroxydehydroabietic acid was considered inactive against KB (HeLa) cells. The esterification to this compound could potentially alter its biological activity, and further studies are warranted to determine its cytotoxic profile.
Experimental Protocols: Cytotoxicity Assessment
The most common method for evaluating the cytotoxicity of natural compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]
MTT Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathway: Abietane Diterpene-Induced Apoptosis
Caption: A generalized pathway of apoptosis induced by abietane diterpenes.
References
- 1. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uv.es [uv.es]
- 4. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiproliferative evaluation of novel dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC-MS/MS for the Analysis of Methyl 7,15-dihydroxydehydroabietate
Introduction
Methyl 7,15-dihydroxydehydroabietate is an abietane diterpenoid, a class of natural products with significant interest in drug discovery due to its potential therapeutic activities. For researchers and drug development professionals, the ability to accurately and reliably quantify this compound in various matrices is paramount for pharmacokinetic studies, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a detailed comparison of two common analytical approaches: a robust, widely accessible Reversed-Phase HPLC with UV detection (RP-HPLC-UV) and a high-sensitivity, high-specificity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The information presented is synthesized from established methodologies for closely related abietane diterpenes and serves as a practical guide for method selection and validation.[1][2][3][4][5]
Methodology Comparison
This section details the experimental protocols for two distinct, yet complementary, analytical methods for the quantification of this compound.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method represents a standard, cost-effective approach suitable for routine quality control and quantification in relatively clean sample matrices. The methodology is based on protocols developed for similar abietane diterpenes like dehydroabietic acid.[4][5][6]
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (1.0 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (e.g., from a plant extract):
-
Accurately weigh 1.0 g of the dried, powdered sample.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or similar HPLC system with UV/DAD detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol |
| Gradient | 70% B to 95% B over 15 min, hold at 95% B for 5 min, return to 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV Diode Array Detector (DAD) at 230 nm and 275 nm |
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for bioanalysis (e.g., plasma samples), trace-level quantification, and analysis in complex matrices where co-eluting peaks may interfere with UV detection.[1][7][8]
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1.0 mg/mL) in methanol.
-
Perform serial dilutions with 50:50 methanol:water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare an internal standard (IS) solution (e.g., a deuterated analog or a structurally similar compound like Carnosic Acid) at a fixed concentration.
-
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma, add 10 µL of IS solution and 300 µL of ice-cold acetonitrile (for protein precipitation).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase.
-
Filter through a 0.22 µm syringe filter.
-
-
UPLC-MS/MS Conditions:
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC I-Class with Xevo TQ-S Mass Spectrometer or similar |
| Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 98% B over 3 min, hold at 98% B for 1 min, return to 60% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Hypothetical: Precursor Ion [M+H]⁺ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) |
Performance Data Comparison
Method validation is performed according to ICH guidelines to ensure the methods are suitable for their intended purpose. The following table summarizes typical performance characteristics for the two methods.
| Validation Parameter | RP-HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (Recovery %) | 98.5% - 101.2%[5] | 97.2% - 103.5%[1] |
| Precision (RSD %) | ||
| Intra-day | < 1.5% | < 5%[1] |
| Inter-day | < 2.0% | < 7%[1] |
| Limit of Detection (LOD) | ~200 ng/mL[4] | ~0.02 ng/mL (20 pg/mL)[8] |
| Limit of Quantification (LOQ) | ~600 ng/mL | ~0.1 ng/mL (100 pg/mL) |
| Specificity | Good; susceptible to co-eluting impurities | Excellent; based on specific mass transitions |
| Analysis Run Time | ~20 minutes | ~5 minutes[8][9] |
Visualized Workflows and Pathways
To better illustrate the processes and concepts involved, the following diagrams have been generated.
References
- 1. Development of a UPLC-ESI-MS method for simultaneous determination of flavonoids and diterpenes in Egletes viscosa (L.) Less herbal products [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous determination of abietane-type diterpenes, flavonolignans and phenolic compounds in compound preparations of Silybum marianum and Salvia miltiorrhiza by HPLC-DAD-ESI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of dehydroabietic acid and abietic acid in aqueous alkali extract of Liquidambaris Resina by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [scholarbank.nus.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative study of the antioxidant potential of different resin acid derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant potential of various resin acid derivatives. The information presented is collated from experimental data to assist in the evaluation of these compounds for potential therapeutic applications.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of different resin acid derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant potential, with lower values indicating higher potency. The following table summarizes the available IC50 data for selected resin acid derivatives from radical scavenging assays.
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |
| Dehydroabietic acid diarylamine derivative 1 | DPPH | ~5.0 | BHT | > 20 |
| Dehydroabietic acid diarylamine derivative 2 | DPPH | ~5.0 | IPPD | ~5.0 |
| Dehydroabietic acid diarylamine derivative 3 | DPPH | ~10.0 | BHT | > 20 |
| Methyl 7-oxodehydroabietate | Cytotoxicity (KB cells) | 4.5 | - | - |
| Methyl 7α-hydroxydehydroabietate | Cytotoxicity (KB cells) | 5.8 | - | - |
| Methyl 12-oxoabietate | Cytotoxicity (KB cells) | 12.5 | - | - |
Note: Data has been compiled from multiple sources. Direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies. BHT (Butylated hydroxytoluene) and IPPD (Isopropyldiphenylamine) are commercial synthetic antioxidants.
Experimental Protocols for Key Antioxidant Assays
Detailed methodologies for commonly employed in vitro antioxidant assays are provided below. These protocols serve as a reference for the experimental basis of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the resin acid derivatives and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.
-
Reaction Mixture: Add 1.0 mL of the DPPH solution to 3.0 mL of the sample or standard solution at different concentrations.
-
Incubation: Shake the mixtures vigorously and allow them to stand at room temperature in the dark for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-VIS spectrophotometer. A blank containing only methanol is used for baseline correction.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Principle: Antioxidants reduce the pre-formed blue-green ABTS•+ radical, causing a decolorization that is measured by the decrease in absorbance.[1]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete generation of the ABTS•+ radical.[1]
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the resin acid derivatives and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction: Add a specific volume of the sample or standard to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
Principle: This assay is based on the inhibition of the degradation of a fluorescent probe (fluorescein) by peroxyl radicals generated from a free radical initiator (AAPH). The antioxidant's presence preserves the fluorescence.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).
-
Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the same buffer. Prepare this solution fresh before use.
-
Prepare a series of concentrations of a standard antioxidant (Trolox).
-
-
Assay in a 96-well plate:
-
Add the fluorescein working solution to each well.
-
Add the sample, standard, or blank (buffer) to the respective wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement: Immediately begin reading the fluorescence kinetically at an emission wavelength of 520 nm and an excitation wavelength of 480 nm. Readings are typically taken every 1-5 minutes for at least 60 minutes.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC against the concentration of Trolox. The ORAC value of the sample is expressed as Trolox equivalents.
Signaling Pathways and Experimental Workflows
The antioxidant effects of resin acid derivatives can be mediated through the modulation of cellular signaling pathways. One of the key pathways is the Keap1-Nrf2-ARE pathway.
Keap1-Nrf2 Antioxidant Response Pathway
Dehydroabietic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][2][3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Dehydroabietic acid can bind to Keap1, leading to the release of Nrf2.[1][2][3] The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.[1][2][3] This leads to the increased expression of protective enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs), enhancing the cell's antioxidant defense.[2][3]
Keap1-Nrf2 antioxidant response pathway activation by dehydroabietic acid.
General Experimental Workflow for Antioxidant Potential Assessment
The evaluation of the antioxidant potential of resin acid derivatives typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
A typical experimental workflow for assessing the antioxidant potential of resin acid derivatives.
References
- 1. Steatotic Liver Disease | Dehydroabietic acid improves nonalcoholic fatty liver disease through activating the Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis | springermedicine.com [springermedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. Dehydroabietic acid improves nonalcoholic fatty liver disease through activating the Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-referencing spectroscopic data for Methyl 7,15-dihydroxydehydroabietate with literature values.
A comprehensive search for experimental and literature spectroscopic data for Methyl 7,15-dihydroxydehydroabietate has concluded that the necessary ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data is not publicly available at this time. Efforts to locate this information in scientific literature, chemical databases, and supplier documentation have been unsuccessful.
This compound is a diterpenoid and a derivative of dehydroabietic acid. While spectroscopic data for the parent compound and other related abietane diterpenoids are accessible, specific data for the 7,15-dihydroxy derivative remains elusive. This lack of available data prevents the creation of a detailed cross-referencing guide and comparative analysis as initially requested.
For researchers, scientists, and drug development professionals seeking to work with this compound, direct experimental analysis would be required to determine its spectroscopic profile. The typical experimental protocols for such an analysis are outlined below.
Standard Experimental Protocols for Spectroscopic Analysis
Should a sample of this compound be available, the following standard methodologies would be employed to obtain the necessary spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR):
-
Sample Preparation: 1-5 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (typically 400 MHz or higher) is used.
-
Data Acquisition: Standard proton spectra are acquired. Key parameters to report include chemical shifts (δ) in ppm, multiplicity (e.g., s, d, t, q, m), coupling constants (J) in Hz, and integration values.
-
-
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: 5-20 mg of the compound is dissolved in the same manner as for ¹H NMR.
-
Instrumentation: The same NMR spectrometer is used.
-
Data Acquisition: A proton-decoupled ¹³C spectrum is acquired. Chemical shifts (δ) in ppm are reported. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for oils/liquids): A drop of the sample is placed between two KBr or NaCl plates.
-
KBr Pellet (for solids): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The frequencies of significant absorption bands are reported in wavenumbers (cm⁻¹), along with their intensity (e.g., strong, medium, weak) and shape (e.g., broad, sharp).
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Data Acquisition: The instrument is calibrated, and the sample is introduced. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Logical Workflow for Spectroscopic Data Cross-Referencing
Once experimental data is obtained, the logical workflow for cross-referencing it with literature values would be as follows. This workflow is presented as a conceptual diagram.
Caption: Workflow for cross-referencing experimental and literature spectroscopic data.
Without the foundational literature data for this compound, this workflow cannot be completed. Researchers are encouraged to publish their findings should they perform a full spectroscopic characterization of this compound to enrich the collective scientific knowledge base.
How does the activity of Methyl 7,15-dihydroxydehydroabietate compare to known antibiotics?
A review of the antimicrobial potential of dehydroabietic acid and its derivatives in comparison to established antibiotic agents.
For Immediate Release
[City, State] – A comprehensive analysis of available in-vitro data reveals that dehydroabietic acid (DHA), a naturally occurring diterpene, and its synthetic derivatives exhibit noteworthy antimicrobial activity against a spectrum of pathogenic bacteria. This guide provides a comparative overview of the efficacy of these compounds against well-known antibiotics, shedding light on their potential as scaffolds for novel antimicrobial drug development. Due to the limited direct data on Methyl 7,15-dihydroxydehydroabietate, this report focuses on the broader class of dehydroabietic acid derivatives to which it belongs.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values of dehydroabietic acid and its derivatives against common Gram-positive and Gram-negative bacteria, juxtaposed with the performance of standard antibiotics.
Table 1: Comparative Antimicrobial Activity against Staphylococcus aureus
| Compound/Antibiotic | Strain | MIC (µg/mL) | Reference |
| Dehydroabietic Acid | CIP 106760 | 15.63 | [1] |
| Dehydroabietic Acid | ATCC 43866 | >125 | [1] |
| Dehydroabietic Acid Derivative (5) | 2 | [2] | |
| Dehydroabietic Acid Derivative (7) | MRSA | 32 | [2] |
| Dehydroabietic Acid Derivative (8) | MRSA/MSSA | 3.9 - 15.6 | [2] |
| Dehydroabietic Acid Derivative (9) | Newman | 0.39 - 0.78 | [2] |
| Vancomycin | MRSA | 0.5 - 2 | |
| Ciprofloxacin | 0.25 - 1 | ||
| Ampicillin | 0.25 - 8 |
Table 2: Comparative Antimicrobial Activity against Escherichia coli
| Compound/Antibiotic | Strain | MIC (µg/mL) | Reference |
| Dehydroabietic Acid | HSM 303 | 125 | [1][3] |
| Ciprofloxacin | 0.015 - 0.125 | ||
| Ampicillin | 2 - 8 | ||
| Gentamicin | 0.5 - 2 |
Table 3: Comparative Antimicrobial Activity against Bacillus subtilis
| Compound/Antibiotic | Strain | MIC (µg/mL) | Reference |
| Dehydroabietic Acid Derivative (5) | 4 | [2] | |
| Dehydroabietic Acid Derivative (61d) | Potent | [2] | |
| Dehydroabietic Acid Derivative (33e) | 1.9 | [2] | |
| Ciprofloxacin | 0.125 - 0.5 | ||
| Ampicillin | 0.015 - 0.125 | ||
| Tetracycline | 0.25 - 1 |
Experimental Methodologies
The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The primary method used to determine the MIC values is the broth microdilution method.
Broth Microdilution Method
This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The procedure is as follows:
-
Preparation of Antimicrobial Agent: The test compound (e.g., dehydroabietic acid derivative) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilution: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a liquid bacterial growth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Determination of MIC: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Positive (no antimicrobial agent) and negative (no bacteria) controls are included to ensure the validity of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the determination of the Minimum Inhibitory Concentration using the broth microdilution method.
Figure 1: Workflow for MIC Determination.
Signaling Pathways and Logical Relationships
The antibacterial mechanism of dehydroabietic acid derivatives is not fully elucidated but is thought to involve the disruption of bacterial cell membrane integrity. The following diagram illustrates a potential logical relationship in the proposed mechanism of action.
Figure 2: Proposed Mechanism of Action.
Conclusion
The available data suggest that dehydroabietic acid and its derivatives represent a promising class of natural products with significant antibacterial properties, particularly against Gram-positive bacteria. While some derivatives exhibit potent activity, with MIC values comparable to or even lower than some conventional antibiotics, their efficacy against Gram-negative bacteria appears to be lower. Further research is warranted to fully characterize the antimicrobial spectrum and mechanism of action of this compound and other specific derivatives, and to explore their therapeutic potential in the face of rising antibiotic resistance.
References
Unraveling the Bioactivity of Hydroxylated Dehydroabietic Acid Derivatives: A Comparative Guide
A deep dive into the structure-activity relationships of hydroxylated dehydroabietic acid derivatives reveals their significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising class of natural product derivatives.
Dehydroabietic acid (DHA), a naturally occurring diterpene resin acid, has long been a subject of scientific interest due to its diverse pharmacological properties.[1] Strategic hydroxylation of the DHA scaffold has emerged as a key strategy for enhancing its therapeutic potential. The position and number of hydroxyl groups on the aromatic ring C of the dehydroabietane skeleton significantly influence the biological activity of these derivatives. This guide synthesizes findings from multiple studies to present a clear picture of the structure-activity relationships (SAR) governing their efficacy.
Comparative Biological Activity: A Quantitative Overview
The biological activity of hydroxylated dehydroabietic acid derivatives is profoundly influenced by the placement of hydroxyl groups and other structural modifications. The following tables summarize the in vitro efficacy of various derivatives against cancer cell lines and microbial strains.
Anticancer Activity
The introduction of hydroxyl groups, particularly at the C-7, C-12, and C-16 positions, has been shown to modulate the cytotoxic effects of dehydroabietic acid derivatives against a range of cancer cell lines.[2][3] Modifications at the C-18 carboxyl group have also been explored to enhance anticancer potency.[4]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dehydroabietic acid | BEL-7402 (Liver) | 46.70 | [5] |
| Derivative 22f (dipeptide derivative) | HeLa (Cervical) | 7.76 ± 0.98 | [5] |
| Derivative 77b (quinoxaline derivative) | SMMC-7721 (Liver) | 0.72 ± 0.09 | [5][6] |
| Derivative 4b (quinoxaline derivative) | MCF-7 (Breast) | 1.78 ± 0.36 | [5][6] |
| Derivative 3b (pyrimidine hybrid) | HepG2 (Liver) | 10.42 ± 1.20 | [5][7] |
| Derivative 3b (pyrimidine hybrid) | MCF-7 (Breast) | 7.00 ± 0.96 | [5][7] |
| Compound 4w (acylhydrazone derivative) | HeLa (Cervical) | 2.21 | [8] |
| Compound 4w (acylhydrazone derivative) | BEL-7402 (Liver) | 14.46 | [8] |
| Compound 38 (chalcone hybrid) | MCF-7 (Breast) | IC50 comparable to 5-FU | [3] |
| 7-keto-16-nor-16-carboxydehydroabietic acid | - | Weak anti-inflammatory | [2] |
Antimicrobial Activity
Hydroxylated dehydroabietic acid derivatives have demonstrated notable activity against a spectrum of microbial pathogens, particularly Gram-positive bacteria.[1][4] The presence of an aldehyde function appears to be a key determinant for antifungal activity against Candida species.[9]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Dehydroabietic acid derivative 5 | Bacillus subtilis | 4 | [4] |
| Dehydroabietic acid derivative 5 | Staphylococcus aureus | 2 | [4] |
| Dehydroabietic acid-containing serine derivative 6 | Methicillin-resistant S. aureus | 8 | [4] |
| Dehydroabietic acid-containing serine derivative 6 | Staphylococcus epidermidis | 8 | [4] |
| Dehydroabietic acid-containing serine derivative 6 | Streptococcus mitis | 8 | [4] |
| Dehydroabietane 4 | Aspergillus terreus | 39.7 | [10] |
| Dehydroabietane 11 | Aspergillus fumigatus | 50 | [10] |
| Dehydroabietane 11 | Aspergillus niger | 63 | [10] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent system.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. Dehydroabietic acid has been shown to reduce NO production in macrophage cell lines.[1][11]
Mechanistic Insights and Signaling Pathways
The biological activities of hydroxylated dehydroabietic acid derivatives are underpinned by their modulation of key cellular signaling pathways.
Anticancer Mechanism
Dehydroabietic acid and its derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][6] Some derivatives have been shown to inhibit the activity of survivin, a protein that is overexpressed in many cancers and plays a crucial role in cell survival.[12]
Figure 1. Simplified diagram of the pro-apoptotic mechanism of hydroxylated dehydroabietic acid derivatives via survivin inhibition.
Anti-inflammatory Mechanism
The anti-inflammatory effects of dehydroabietic acid are attributed to its ability to suppress key pro-inflammatory signaling pathways, namely the NF-κB and AP-1 pathways.[1][11] It achieves this by inhibiting upstream kinases such as Src, Syk, and TAK1.[11]
Figure 2. Signaling pathway for the anti-inflammatory action of dehydroabietic acid.
Experimental Workflow for SAR Studies
The structure-activity relationship (SAR) studies of hydroxylated dehydroabietic acid derivatives typically follow a systematic workflow.
Figure 3. General workflow for the structure-activity relationship study of dehydroabietic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of potential anti-inflammatory agents from dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity of Novel Dehydroabietic Acid-Chalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02432E [pubs.rsc.org]
- 8. Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uv.es [uv.es]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Methyl 7,15-dihydroxydehydroabietate: Bridging In Vitro Cytotoxicity and Potential In Vivo Anti-Tumor Efficacy
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the reported in vitro efficacy of Methyl 7,15-dihydroxydehydroabietate and outlines a prospective framework for its evaluation in in vivo settings. The objective is to juxtapose existing laboratory data with the methodologies required to translate these findings into a broader biological context.
Isolated from Plectranthus barbatus, this compound has demonstrated cytotoxic effects in a laboratory setting. This guide synthesizes the available in vitro data and presents a detailed, albeit prospective, in vivo experimental protocol to facilitate a comprehensive evaluation of its therapeutic potential.
In Vitro and Projected In Vivo Performance at a Glance
The following table summarizes the existing in vitro data for this compound and outlines the type of data that would be sought in a hypothetical in vivo study to allow for a direct comparison of its anti-cancer activity.
| Parameter | In Vitro Results (A549 cell line) | Projected In Vivo Correlate (Xenograft Model) |
| Efficacy Metric | Half-maximal inhibitory concentration (IC50) | Tumor growth inhibition (%) |
| Observed/Target Value | 13.28 μM | Dose-dependent reduction in tumor volume |
| Endpoint | Cell viability | Tumor size and weight at study conclusion |
| Exposure Time | 48-72 hours (typical) | Daily or weekly administration for 3-4 weeks |
Experimental Protocols
A detailed understanding of the methodologies is crucial for the interpretation and replication of scientific findings. Below are the protocols for the reported in vitro cytotoxicity assay and a standard in vivo xenograft model used for evaluating anti-tumor compounds.
In Vitro: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Human lung carcinoma cells (A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Determination: The absorbance values are converted to percentage cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
In Vivo: Human Tumor Xenograft Model
To evaluate the anti-tumor efficacy of this compound in a living organism, a human tumor xenograft model using immunodeficient mice is a standard approach.
-
Animal Models: Athymic nude or SCID mice are commonly used as they can accept human tumor grafts without rejection.
-
Tumor Cell Implantation: A549 cells are harvested and suspended in a suitable medium, then injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to a control group and one or more treatment groups.
-
Compound Administration: this compound is formulated in a non-toxic vehicle and administered to the treatment groups at various doses, typically via oral gavage or intraperitoneal injection, on a predetermined schedule (e.g., daily or weekly). The control group receives the vehicle only.
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The percentage of tumor growth inhibition is calculated for each treatment group relative to the control group.
Visualizing the Path from Lab to Life: Experimental Workflow
The journey of a potential anti-cancer compound from initial in vitro screening to in vivo validation follows a structured path. The diagram below illustrates this typical workflow.
Caption: Workflow from in vitro cytotoxicity testing to in vivo efficacy evaluation.
Prospective Signaling Pathway Analysis
While the specific molecular mechanisms of this compound are yet to be fully elucidated, many anti-cancer compounds exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Future research should investigate its impact on pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.
Caption: Potential signaling pathways that could be modulated by the compound.
Benchmarking the synthesis of Methyl 7,15-dihydroxydehydroabietate against other methods.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic strategies for obtaining Methyl 7,15-dihydroxydehydroabietate, a derivative of the naturally occurring diterpenoid dehydroabietic acid. Given the emerging biological significance of hydroxylated dehydroabietane derivatives, including anti-inflammatory and anti-angiogenic activities, efficient and scalable synthetic routes are of considerable interest. This document outlines a primary synthetic pathway and benchmarks it against alternative methods, offering insights into yield, reagent toxicity, and step economy.
Introduction to this compound
This compound is an oxidized derivative of Methyl dehydroabietate, which can be sourced from dehydroabietic acid, a major component of disproportionated rosin. The introduction of hydroxyl groups at the C7 and C15 positions is crucial for its biological activity. Research has shown that 7α,15-dihydroxydehydroabietic acid can inhibit angiogenesis by downregulating the VEGF, p-Akt, and p-ERK signaling pathways, suggesting its potential as an adjuvant in cancer therapy.[1] The strategic placement of these hydroxyl groups significantly increases the molecule's polarity and potential for hydrogen bonding with biological targets compared to its precursor, dehydroabietic acid.[2]
Proposed Primary Synthetic Pathway
A direct, single-step synthesis of this compound from a readily available precursor is not well-established in the literature. Therefore, a multi-step approach commencing from dehydroabietic acid is proposed. This pathway involves initial esterification followed by sequential oxidation and reduction steps.
Experimental Protocol:
Step 1: Esterification of Dehydroabietic Acid
-
Objective: To synthesize Methyl dehydroabietate.
-
Procedure: Dehydroabietic acid (1.0 eq) is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl dehydroabietate.
Step 2: Benzylic Oxidation at C7
-
Objective: To synthesize Methyl 7-oxodehydroabietate.
-
Procedure: Methyl dehydroabietate (1.0 eq) is dissolved in a mixture of acetic anhydride and acetic acid. Chromium(VI) trioxide (CrO₃, 2.0-3.0 eq) is added portion-wise while maintaining the temperature below 30°C. The mixture is stirred at room temperature for 10-12 hours. The reaction is then quenched by the addition of water and extracted with diethyl ether. The organic extracts are combined, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to yield Methyl 7-oxodehydroabietate.
Step 3: Reduction of the C7-Ketone
-
Objective: To synthesize Methyl 7-hydroxydehydroabietate.
-
Procedure: Methyl 7-oxodehydroabietate (1.0 eq) is dissolved in methanol and cooled to 0°C. Sodium borohydride (NaBH₄, 1.5 eq) is added in small portions. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Methyl 7-hydroxydehydroabietate.
Step 4: Hydroxylation at C15
-
Objective: To synthesize this compound.
-
Procedure: This step is based on the formation of a hydroperoxide intermediate. Methyl 7-hydroxydehydroabietate is subjected to autoxidation or photo-oxidation in the presence of a sensitizer to form the corresponding 15-hydroperoxy derivative. The hydroperoxide is then reduced, for example with triphenylphosphine or sodium sulfite, to yield the target molecule, this compound. The product would require purification by column chromatography.
Benchmarking Against Alternative Synthetic Methods
The efficiency of the primary pathway can be evaluated against alternative methods for the key hydroxylation steps.
C7 Oxidation Methodologies
The benzylic C7 position is a primary site for oxidation. While chromium-based reagents are effective, their toxicity and the generation of hazardous waste are significant drawbacks.[3]
| Method | Reagent(s) | Advantages | Disadvantages | Reported Yield (approx.) |
| Chromium Oxidation | CrO₃ in Ac₂O/AcOH | High yielding, well-established | Highly toxic, hazardous waste | 70-85% |
| Permanganate Oxidation | KMnO₄ in acidic conditions | Strong oxidant, readily available | Can lead to over-oxidation, harsh conditions | 50-70% |
| "Green" Oxidation | NaClO₂ / aq. t-BuOOH | Environmentally friendlier, less toxic | May require optimization, moderate yields | 50-65% |
C15 Hydroxylation Methodologies
Introducing a hydroxyl group at the tertiary benzylic C15 position is challenging.
| Method | Approach | Advantages | Disadvantages |
| Hydroperoxidation/Reduction | Autoxidation or photo-oxidation followed by reduction of the hydroperoxide. | Utilizes simple reagents. | Can be low yielding and may produce side products. |
| Biocatalysis | Microbial transformation using specific fungal or bacterial strains.[4] | High regio- and stereoselectivity, environmentally benign. | Requires screening for suitable microorganisms, longer reaction times, and specialized equipment. |
Summary of Synthetic Strategies
The choice of synthetic route will depend on the specific requirements of the research, including scale, available equipment, and environmental considerations.
Caption: Comparative workflow for the synthesis of this compound.
Associated Signaling Pathway: VEGF Inhibition
The anti-angiogenic activity of 7α,15-dihydroxydehydroabietic acid has been linked to the downregulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1] This pathway is critical for the formation of new blood vessels, a process essential for tumor growth and metastasis.
Caption: Inhibition of the VEGF signaling pathway by this compound.
Conclusion
The synthesis of this compound is achievable through a multi-step process starting from dehydroabietic acid. The primary challenges lie in the selective and efficient hydroxylation of the C7 and C15 positions. While traditional oxidation methods using heavy metals are effective, newer, more environmentally friendly alternatives are emerging and warrant further investigation for process optimization. The development of a direct oxidation or a robust biocatalytic method could significantly improve the synthesis's overall efficiency and sustainability. The biological activity of the target compound, particularly its anti-angiogenic properties, underscores the importance of developing reliable synthetic routes for further pharmacological evaluation.
References
- 1. 7α,15-Dihydroxydehydroabietic acid from Pinus koraiensis inhibits the promotion of angiogenesis through downregulation of VEGF, p-Akt and p-ERK in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7alpha,15-Dihydroxydehydroabietic acid | 155205-64-4 | Benchchem [benchchem.com]
- 3. DSpace [helda.helsinki.fi]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Methyl 7,15-dihydroxydehydroabietate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Methyl 7,15-dihydroxydehydroabietate as a chemical waste product potentially harmful to aquatic life. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. |
| Inhalation | Move to fresh air. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
II. Waste Characterization and Segregation
Proper characterization and segregation are the foundational steps for safe and compliant chemical waste disposal.
Waste Characterization:
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Keep solid and liquid waste forms separate.
-
Store in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials.
III. Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound from the point of generation to collection by EHS professionals.
Step 1: Container Selection
-
Use a chemically compatible and leak-proof container with a secure screw-top cap.
-
The container must be in good condition, free of cracks or residue on the outside.
-
For liquid waste (e.g., solutions containing the compound), ensure the container can accommodate the volume without risk of overfilling.
Step 2: Waste Labeling
-
Properly label the waste container immediately upon the first addition of waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and total volume/mass.
-
The date of initial waste accumulation.
-
Your name, laboratory, and contact information.
-
Step 3: Waste Accumulation and Storage
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment (such as a spill tray) is used for liquid waste containers.
Step 4: Arranging for Disposal
-
Once the container is full or the experiment is complete, arrange for a waste pickup with your institution's EHS department.
-
Follow your institution's specific procedures for requesting a waste collection.
-
Do not exceed the storage time limits for hazardous waste as defined by your institution and regulatory bodies.
Disposal of Empty Containers:
-
A container that has held this compound should be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 7,15-dihydroxydehydroabietate
This guide provides immediate safety, handling, and disposal protocols for Methyl 7,15-dihydroxydehydroabietate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or safety goggles meeting ANSI Z87.1 standards.[3] | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][4] | Prevents direct skin contact with the chemical. Gloves should be inspected before use and changed regularly or if contaminated.[5][6] |
| Body Protection | A standard laboratory coat or a disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[6] | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be required if dust or aerosols are generated.[1] | Minimizes the inhalation of fine particles, especially when handling the compound in powdered form. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Handling:
-
Ensure adequate ventilation in the work area.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Wash hands thoroughly after handling the compound.[7]
-
Do not eat, drink, or smoke in the laboratory area.[6]
-
Eyewash stations and safety showers should be readily accessible near the workstation.[7]
Storage:
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, and national regulations.
-
Waste Chemical: Dispose of contents and container to an approved waste disposal plant.[7]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container for hazardous waste.
-
Spills: In case of a spill, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, closed container for disposal.[7] Do not discharge into sewer systems.[9]
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
